2,5-Dichlorophenyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPBGFVWWSHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187493 | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-42-3 | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2,5-Dichlorophenyl Isothiocyanate in Medicinal Chemistry
Executive Summary
2,5-Dichlorophenyl isothiocyanate (CAS 3386-42-3) is a high-value electrophilic building block utilized extensively in the synthesis of heterocycles and peptidomimetics. Distinguished by the steric bulk and electron-withdrawing nature of the ortho- and meta- chlorine substituents, this reagent offers unique reactivity profiles compared to its unsubstituted phenyl analogs. It serves as a critical pharmacophore generator for thiourea-based inhibitors (e.g., 5-LOX, autotaxin) and fused heterocyclic systems (thiazoles, thiohydantoins) prevalent in oncology and infectious disease research. This guide provides a comprehensive technical analysis of its properties, synthetic utility, and safe handling protocols.
Part 1: Identity & Physicochemical Profile[1]
The 2,5-dichlorophenyl moiety imparts significant lipophilicity and metabolic stability to drug candidates. The isothiocyanate (-N=C=S) group is highly electrophilic, reacting readily with nucleophiles under mild conditions.
Table 1: Technical Specifications
| Property | Data |
| CAS Number | 3386-42-3 |
| IUPAC Name | 1,4-Dichloro-2-isothiocyanatobenzene |
| Molecular Formula | C₇H₃Cl₂NS |
| Molecular Weight | 204.08 g/mol |
| Physical State | Crystalline Solid (often beige to white) |
| Melting Point | 117 °C (Lit.) [1] |
| Boiling Point | 145–147 °C at 15 mmHg [2] |
| Density | 1.425 g/mL at 25 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, DMSO, DMF; Hydrolyzes in water |
| Stability | Moisture sensitive; Store under inert gas at 2–8 °C |
Part 2: Synthetic Utility & Reactivity
Electronic Structure & Reactivity
The reactivity of 2,5-dichlorophenyl isothiocyanate is governed by the cumulative electron-withdrawing inductive effect (-I) of the chlorine atoms.
-
Enhanced Electrophilicity: The central carbon of the isothiocyanate group is more electron-deficient than in phenyl isothiocyanate, accelerating nucleophilic attack by amines or hydrazines.
-
Steric Influence: The chlorine at the ortho- (2-position) creates steric hindrance, which can improve selectivity by retarding the formation of bis-adducts or hindering attack by bulky nucleophiles.
Core Reaction Pathways
The compound acts as a "linchpin" reagent, converting simple amines into complex heterocyclic scaffolds.
Workflow Visualization: Reaction Tree
The following diagram illustrates the divergence of pathways from the core isothiocyanate to bioactive heterocycles.
Figure 1: Divergent synthesis pathways. The isothiocyanate serves as the precursor to the thiourea intermediate, which is the branch point for heterocyclic cyclization.
Part 3: Applications in Drug Discovery
Enzyme Inhibitors
The 2,5-dichlorophenyl thiourea motif is a privileged scaffold in medicinal chemistry.
-
Autotaxin Inhibitors: Reaction with piperazine or pipemidic acid derivatives yields potent autotaxin inhibitors. The 2,5-dichloro substitution is critical for fitting into the hydrophobic pocket of the enzyme [3].
-
5-Lipoxygenase (5-LOX) Inhibitors: Thiourea derivatives synthesized from this ITC have demonstrated nanomolar inhibition of 5-LOX, an enzyme key to inflammatory pathways [4].
Antimicrobial Agents
Thioureas derived from 2,5-dichlorophenyl isothiocyanate exhibit broad-spectrum antimicrobial activity. The lipophilicity provided by the chlorines enhances cell membrane permeability, while the thiourea moiety chelates metal ions essential for bacterial metalloenzymes.
Part 4: Experimental Protocols
Protocol: Synthesis of N-(2,5-Dichlorophenyl)-N'-substituted Thiourea
This protocol describes the standard coupling of the isothiocyanate with a secondary amine (e.g., a piperazine derivative) to form a thiourea, a common step in generating library compounds.
Reagents:
-
2,5-Dichlorophenyl isothiocyanate (1.0 equiv)
-
Amine substrate (e.g., N-methylpiperazine) (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Triethylamine (Et₃N) (Optional, if amine is a salt)
Procedure:
-
Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Note: If the amine is a hydrochloride salt, add Et₃N (1.2 mmol) and stir for 10 minutes to liberate the free base.
-
-
Addition: Cool the solution to 0 °C using an ice bath. Add 2,5-dichlorophenyl isothiocyanate (1.0 mmol, 204 mg) dropwise as a solution in DCM (2 mL).
-
Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions, though the 2,5-dichloro substitution provides some steric protection.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the isothiocyanate by TLC (Hexane:Ethyl Acetate) or LC-MS.
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient elution).
-
-
Characterization: Confirm structure via ¹H NMR (distinct downfield NH signals) and Mass Spectrometry.
Synthesis of the Isothiocyanate (Reference Route)
While commercially available, it can be synthesized from 2,5-dichloroaniline.
Figure 2: Synthesis from aniline. The "Green" route uses CS₂ and a desulfurizing agent to avoid toxic thiophosgene.
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]
-
Serious Eye Damage: Category 1.[1]
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.
-
Sensitization: Respiratory and Skin Sensitizer.
Critical Handling Protocols:
-
Lachrymator: This compound is a potent lachrymator (tear gas effect). Always handle within a functioning chemical fume hood.
-
Decontamination: Spills should be treated with an aqueous solution of 5% ammonia or 10% sodium carbonate to hydrolyze the isothiocyanate to the corresponding urea/amine.
-
Storage: Store in a tightly sealed container at 2–8 °C. Moisture causes hydrolysis to the insoluble 1,3-bis(2,5-dichlorophenyl)urea, which appears as a white precipitate.
References
- Google Patents.WO2011053597A1 - Pipemidic acid derivative autotaxin inhibitors.
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link][2][3]
-
PubChem. 2,5-Dichlorophenyl isothiocyanate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of 2,5-Dichlorophenyl Isothiocyanate from 2,5-Dichloroaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorophenyl isothiocyanate, a valuable intermediate in pharmaceutical and agrochemical research. The primary focus is on the established and efficient conversion of 2,5-dichloroaniline. This document delves into the mechanistic underpinnings of the key synthetic routes, offers detailed, field-proven experimental protocols, and emphasizes the critical safety and handling procedures required. Furthermore, it explores alternative, safer methodologies, providing a comparative analysis to aid in method selection. The guide is structured to equip researchers with the necessary knowledge to confidently and safely execute this synthesis, troubleshoot potential issues, and understand the chemical principles governing the transformation.
Introduction and Strategic Importance
2,5-Dichlorophenyl isothiocyanate serves as a crucial building block in the synthesis of a wide array of bioactive molecules. The isothiocyanate functional group (-N=C=S) is a versatile electrophile, readily undergoing addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is harnessed in the construction of thioureas, thioamides, and other sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry and crop protection science.
The synthesis of this intermediate from the readily available 2,5-dichloroaniline is a common yet critical transformation. The selection of the synthetic route often depends on a balance of efficiency, scalability, and, most importantly, safety. This guide will primarily detail the two most prevalent methods: the direct thiocarbonylation using thiophosgene and the two-step approach via a dithiocarbamate intermediate using carbon disulfide.
Characterization of the Starting Material: 2,5-Dichloroaniline
A thorough understanding of the starting material is paramount for a successful and reproducible synthesis. 2,5-Dichloroaniline is a crystalline solid at room temperature.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N | PubChem[1] |
| Molecular Weight | 162.02 g/mol | PubChem[1] |
| Appearance | Colorless to brown crystalline solid | PubChem[1] |
| Melting Point | 49-51 °C | PubChem[1] |
| Boiling Point | 251 °C | PubChem[1] |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene | PubChem[1] |
Prior to use, it is essential to verify the purity of the 2,5-dichloroaniline, as impurities can lead to side reactions and complicate purification of the final product. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for purity assessment.[3]
Synthetic Methodologies: A Comparative Analysis
Two primary pathways dominate the synthesis of aryl isothiocyanates from their corresponding anilines. The choice between them is a critical decision based on available facilities, safety protocols, and desired scale.
Method A: The Thiophosgene Route - The "Signature" Reaction
The reaction of primary amines with thiophosgene (CSCl₂) is a classic and highly efficient method for the direct synthesis of isothiocyanates.[4][5]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, forming a thiocarbamoyl chloride intermediate. Subsequent elimination of two molecules of hydrogen chloride, typically facilitated by a base, yields the isothiocyanate.
Caption: Reaction mechanism of isothiocyanate synthesis using thiophosgene.
Advantages:
-
High Yields: This method is known for producing excellent yields of the desired isothiocyanate.
-
Direct Conversion: It is a one-step process from the aniline.
Disadvantages:
-
Extreme Toxicity of Thiophosgene: Thiophosgene is a highly toxic, corrosive, and lachrymatory substance.[6] It is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled.[6] All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Strict Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze thiophosgene and lead to the formation of byproducts.
Method B: The Carbon Disulfide Route - A Safer Alternative
A widely adopted and safer alternative to the thiophosgene method involves the use of carbon disulfide (CS₂).[7][8] This is typically a two-step process involving the formation and subsequent decomposition of a dithiocarbamate salt.[4]
Mechanism:
-
Dithiocarbamate Salt Formation: The primary amine reacts with carbon disulfide in the presence of a base (e.g., triethylamine, sodium hydroxide) to form a dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of desulfurizing agents can be employed, including tosyl chloride, iodine, hydrogen peroxide, and phosgene derivatives.[4][9]
Caption: General workflow for isothiocyanate synthesis via the carbon disulfide method.
Advantages:
-
Enhanced Safety: This method avoids the use of the highly toxic thiophosgene. While carbon disulfide is flammable and has its own hazards, it is generally considered less acutely toxic than thiophosgene.
-
Milder Reaction Conditions: The reaction can often be carried out under milder conditions.
-
Versatility of Desulfurizing Agents: A range of desulfurizing agents can be chosen based on substrate compatibility and desired reaction conditions.
Disadvantages:
-
Two-Step Process: The reaction requires the formation and sometimes isolation of the dithiocarbamate intermediate.
-
Potentially Longer Reaction Times: The overall process may be more time-consuming than the direct thiophosgene method.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. A thorough risk assessment should be conducted before commencing any experimental work.
Protocol for Method A: Thiophosgene Synthesis
Materials and Reagents:
-
2,5-Dichloroaniline
-
Thiophosgene (handle with extreme caution)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert atmosphere.
-
Reagent Charging: Dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous DCM and add it to the reaction flask. Add triethylamine (2.2 eq) to the solution.
-
Thiophosgene Addition: Cool the mixture to 0 °C using an ice bath. Dilute thiophosgene (1.1 eq) with anhydrous DCM in the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane or heptane).
Protocol for Method B: Carbon Disulfide and Tosyl Chloride Synthesis
This protocol utilizes tosyl chloride as the desulfurizing agent, which is a reliable and efficient choice.[10]
Materials and Reagents:
-
2,5-Dichloroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N), freshly distilled
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as in Method A.
Step-by-Step Procedure:
-
Dithiocarbamate Formation (in situ): In a round-bottom flask, dissolve 2,5-dichloroaniline (1.0 eq) in DCM. Add triethylamine (2.2 eq) and cool the mixture to 0 °C. Add carbon disulfide (1.2 eq) dropwise. Stir the mixture at 0 °C for 1 hour.
-
Desulfurization: To the in situ generated dithiocarbamate salt, add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 2,5-dichlorophenyl isothiocyanate by vacuum distillation or recrystallization.
Product Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the presence of the isothiocyanate carbon.
-
Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful synthesis.
-
Purity Analysis: GC-MS or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
Safety and Handling Considerations
-
Thiophosgene: Due to its extreme toxicity, all work with thiophosgene must be conducted in a certified chemical fume hood. Appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles, is mandatory. A nearby emergency shower and eyewash station are essential. Any waste containing thiophosgene must be quenched and disposed of according to institutional and regulatory guidelines.
-
Carbon Disulfide: Carbon disulfide is highly flammable and has a low flash point. It is also toxic. All handling should be done in a well-ventilated fume hood, away from ignition sources.
-
2,5-Dichloroaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially during quenching steps.
Conclusion
The synthesis of 2,5-dichlorophenyl isothiocyanate from 2,5-dichloroaniline is a well-established transformation with multiple viable routes. The thiophosgene method offers a direct and high-yielding approach but requires stringent safety precautions due to the extreme toxicity of the reagent. The carbon disulfide method provides a significantly safer alternative, proceeding through a dithiocarbamate intermediate. The choice of method will ultimately be guided by the specific needs of the laboratory, considering factors such as scale, available safety infrastructure, and environmental considerations. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and safely synthesize this important chemical intermediate for their drug discovery and development endeavors.
References
-
CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent. Google Patents.
-
CN102838457A - Synthesis method of 2, 5-dichlorophenol. Google Patents.
-
CN105873900A - Method for diazotizing 2,5-dichloroaniline. Google Patents.
-
Synthesis of Isothiocyanates: An Update. M. B. G. de Souza, et al. Molecules.
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules.
-
2,5-Dichloroaniline - analysis. Analytice.
-
US3923852A - Preparation of substituted isothiocyanates. Google Patents.
-
Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.
-
Isothiocyanate synthesis. Organic Chemistry Portal.
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.
-
Thiophosgene in Organic Synthesis. Satyavan Sharma. Synthesis.
-
A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. ResearchGate.
-
2,5-Dichloroaniline. PubChem.
-
Thiophosgene. PubChem.
-
2,5-Dichloroaniline. Wikipedia.
-
Isopropyl isothiocyanate. NIST WebBook.
Sources
- 1. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dichloroaniline - analysis - Analytice [analytice.com]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cbijournal.com [cbijournal.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Isothiocyanate synthesis [organic-chemistry.org]
2,5-Dichlorophenyl Isothiocyanate: A Strategic Scaffold in Heterocyclic Chemistry
Executive Summary
This technical guide examines 2,5-Dichlorophenyl isothiocyanate (2,5-DCPITC) as a high-value electrophilic building block in the synthesis of bioactive heterocycles. Unlike unsubstituted phenyl isothiocyanates, the 2,5-dichloro substitution pattern introduces specific steric and electronic properties—most notably the ortho-chloro effect—that influence both reaction kinetics and the pharmacological profile of the final drug candidates. This guide details the synthesis of 1,2,4-triazoles, thiazoles, and quinazolinones, supported by validated protocols and mechanistic insights.
Physicochemical Profile & Reactivity
2,5-DCPITC (CAS: 3386-42-3) is characterized by the highly electrophilic isothiocyanate (–N=C=S) cumulative double bond system. The central carbon is the primary site for nucleophilic attack.
Structural Implications[1]
-
Electronic Effect: The chlorine atoms at positions 2 and 5 exert an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the isothiocyanate carbon compared to phenyl isothiocyanate.
-
Steric Effect (The Ortho Factor): The chlorine at position 2 provides significant steric bulk. This protects the resulting thiourea/heterocycle linkage from metabolic hydrolysis in vivo but may require elevated reaction temperatures (reflux) during synthesis to overcome the energy barrier for nucleophilic attack.
-
Lipophilicity: The dichlorophenyl moiety significantly increases the logP of the final molecule, enhancing membrane permeability—a critical trait for antifungal and antimicrobial drug discovery.
Technical Specifications
| Property | Value | Note |
| Molecular Weight | 204.08 g/mol | |
| Appearance | Crystalline solid / Low-melting solid | MP: ~24-26°C (often liquid in warm labs) |
| Boiling Point | 145–147 °C | @ 15 mmHg |
| Density | 1.425 g/mL | High density aids phase separation in aqueous workups |
| Reactivity Class | Hard/Soft Electrophile | Reacts preferentially with soft nucleophiles (S-nucleophiles) and amines |
Core Synthetic Pathways
The versatility of 2,5-DCPITC lies in its ability to form thiourea intermediates which serve as precursors for ring closure.
Pathway Logic Visualization
The following diagram illustrates the divergent synthesis pathways starting from 2,5-DCPITC.
Figure 1: Divergent synthetic pathways utilizing 2,5-DCPITC as the central electrophile.
Detailed Experimental Protocols
These protocols are designed for reproducibility and scale-up potential.
Synthesis of 1,2,4-Triazole-3-thiones
This scaffold is ubiquitous in antifungal agents (e.g., structurally related to fluconazole pharmacophores).
Mechanism: Nucleophilic addition of a hydrazide to the ITC forms a thiosemicarbazide, followed by base-catalyzed dehydrative cyclization.
Protocol:
-
Thiosemicarbazide Formation:
-
Dissolve 2,5-DCPITC (10 mmol) in absolute ethanol (20 mL).
-
Add equimolar aryl/alkyl acid hydrazide (10 mmol) dropwise.
-
Critical Step: Reflux for 4–6 hours. Note: The 2-Cl steric bulk may require longer reflux times than phenyl ITC.
-
Cool to room temperature.[1][2] The thiosemicarbazide usually precipitates. Filter and recrystallize from ethanol.
-
-
Cyclization:
-
Suspend the thiosemicarbazide intermediate in 2N NaOH (20 mL).
-
Reflux for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) for disappearance of the starting material.
-
Cool and acidify with dilute HCl to pH 3–4.
-
Filter the resulting precipitate (the triazole-thione) and wash with cold water.
-
Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are privileged structures in oncology (kinase inhibitors).
Protocol:
-
Condensation:
-
Cyclization:
-
Dissolve the intermediate in glacial acetic acid or ethanol containing anhydrous sodium acetate.
-
Reflux for 2–4 hours.
-
Validation: The formation of the cyclic product is confirmed by the disappearance of the carboxylic acid -OH stretch in IR (approx. 2500–3300 cm⁻¹) and the appearance of the cyclic amide (C=O) peak.
-
Troubleshooting & Optimization (E-E-A-T)
As an application scientist, I have observed specific failure modes with this reagent.
| Issue | Root Cause | Corrective Action |
| Low Yield (Step 1) | Steric hindrance of 2-Cl prevents nucleophilic attack. | Switch solvent to DMF or Dioxane to allow higher reflux temperatures (>100°C). |
| Oily Products | High lipophilicity of the 2,5-dichloro group makes crystallization difficult. | Use trituration with diethyl ether or hexane/ethanol mixtures to induce crystallization. |
| Hydrolysis | Moisture in solvent competes with the nucleophile. | Use anhydrous solvents and a drying tube. The ITC is sensitive to moisture over time. |
Mechanism of Action: The Hantzsch Thiazole Synthesis
When reacting 2,5-DCPITC with primary amines followed by
Figure 2: Step-wise mechanism for the Hantzsch synthesis of thiazoles using 2,5-DCPITC.
Safety & Handling
2,5-Dichlorophenyl isothiocyanate is a lachrymator and a potent skin sensitizer.
-
Engineering Controls: All reactions must be performed in a functioning fume hood.
-
PPE: Nitrile gloves are insufficient for prolonged contact; double-gloving or using laminate gloves is recommended for neat handling.
-
Quenching: Spills should be treated with an aqueous solution of ammonia or dilute NaOH to convert the volatile ITC into a non-volatile thiourea derivative before disposal.
References
-
Synthesis of 1,2,4-Triazoles: Nguyen, T. et al. "Synthesis of 1,2,4-triazole compounds via cyclocondensation of thiosemicarbazides."[2] ISRES, 2021.
-
Thiazole Synthesis: "Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives." ResearchGate, 2025.[4]
-
Quinazolinone Pathways: Mohareb, R.M. et al. "Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives." Acta Chim.[4] Slov., 2018.[4]
-
Chemical Properties: "2,5-Dichlorophenyl isothiocyanate Product Data." PubChem, CID 137915.[5]
-
Green Chemistry Approaches: "Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones." MDPI, 2023.
Sources
Reactivity of the isothiocyanate group in 2,5-Dichlorophenyl isothiocyanate.
Topic: Reactivity of the Isothiocyanate Group in 2,5-Dichlorophenyl Isothiocyanate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Reactivity Profile, Mechanistic Dynamics, and Synthetic Utility
Executive Summary
2,5-Dichlorophenyl isothiocyanate (2,5-DCP-ITC; CAS 3386-42-3) is a highly specialized electrophilic building block used in the synthesis of sulfur-containing heterocycles and thiourea derivatives. Its reactivity is defined by a unique tension between electronic activation (induced by the electron-withdrawing chlorine atoms) and steric deceleration (imposed by the ortho-chloro substituent). This guide analyzes these competing forces to provide an optimized framework for its application in drug discovery and organic synthesis.
Molecular Architecture & Reactivity Profile
The reactivity of the isothiocyanate (-N=C=S) group in 2,5-DCP-ITC is governed by the specific substitution pattern on the phenyl ring.
2.1 Electronic Activation (Inductive Effect)
The isothiocyanate carbon is inherently electrophilic (
-
2-Position (Ortho): Inductive withdrawal increases the positive charge density on the NCS carbon.
-
5-Position (Meta): Reinforces electron withdrawal (
for Cl), preventing electron density donation back to the ring.
Result: The NCS carbon is significantly more electrophilic than in unsubstituted phenyl isothiocyanate, theoretically increasing the rate of nucleophilic attack.
2.2 Steric Modulation (The Ortho Effect)
Despite the electronic activation, the chlorine atom at the C2 position introduces significant steric bulk (
-
Trajectory Interference: The ortho-chloro group partially occludes the Bürgi-Dunitz trajectory required for nucleophilic attack.
-
Kinetic Consequence: While the thermodynamic driving force for addition is high (due to electrophilicity), the kinetic rate constant (
) is often lower for bulky nucleophiles compared to para-substituted analogs.
Table 1: Comparative Reactivity Factors
| Feature | 2,5-Dichlorophenyl ITC | Phenyl ITC | Impact on Reactivity |
| Electronic Effect | Strong -I (2 x Cl) | Neutral | Increases Electrophilicity |
| Steric Hindrance | High (Ortho-Cl) | Low | Decreases |
| Lipophilicity (cLogP) | ~4.6 | ~3.2 | Enhances membrane permeability / binding affinity |
| Primary Application | Thiohydantoins, Thiazoles | General Thioureas | Scaffold construction |
Mechanistic Deep Dive
The reaction of 2,5-DCP-ITC with nucleophiles (e.g., primary amines) follows an addition mechanism to form a thiourea. The pathway is visualized below, highlighting the steric interaction.
Figure 1: Mechanistic pathway of amine addition to 2,5-DCP-ITC. The yellow node represents the energy barrier influenced by the ortho-chloro substituent.
Experimental Protocols
Protocol A: Synthesis of N,N'-Diarylthioureas
Context: This reaction is the standard method for derivatizing amines. Due to the steric hindrance of 2,5-DCP-ITC, elevated temperatures or stronger bases may be required compared to simple phenyl isothiocyanate.
Reagents:
-
2,5-Dichlorophenyl isothiocyanate (1.0 equiv)[1]
-
Primary Amine (e.g., Aniline derivative) (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Base: Triethylamine (Et3N) (optional, accelerates reaction)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the primary amine in 5 mL of anhydrous EtOH.
-
Addition: Add 1.0 mmol of 2,5-Dichlorophenyl isothiocyanate dropwise at room temperature (RT).
-
Note: If the amine is a hydrochloride salt, add 1.1 equiv of Et3N prior to ITC addition.
-
-
Reaction: Stir the mixture.
-
Optimization: If no precipitate forms after 1 hour, heat to reflux (approx. 78°C) for 2-4 hours. The ortho-Cl often necessitates thermal activation for completion.
-
-
Isolation: Cool the mixture to 0°C. The thiourea product typically precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with cold EtOH (2 x 5 mL), and dry under vacuum. Recrystallize from EtOH/Water if necessary.
Protocol B: Heterocyclic Cyclization (Thiohydantoin Scaffold)
Context: 2,5-DCP-ITC is a critical precursor for thiohydantoin-based anti-androgens (e.g., Enzalutamide analogs). This protocol describes the cyclization with an amino acid ester.
Workflow Diagram:
Figure 2: Two-step synthesis of 3-(2,5-dichlorophenyl)-2-thiohydantoins.
Detailed Procedure:
-
Coupling: Mix amino acid methyl ester hydrochloride (10 mmol) and Et3N (11 mmol) in DCM (20 mL). Stir for 15 min.
-
Addition: Add 2,5-DCP-ITC (10 mmol) and stir at reflux for 6 hours.
-
Cyclization: Evaporate solvent. Redissolve the intermediate thiourea in EtOH (20 mL) and add conc. HCl (2 mL). Reflux for 2-4 hours to induce cyclization via elimination of methanol.
-
Workup: Pour into ice water. Filter the resulting precipitate.
Applications in Drug Discovery[2]
The 2,5-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry.
-
Bioisosterism: The isothiocyanate group serves as a precursor to thiohydantoins , which mimic the hydantoin ring found in anticonvulsants, but with enhanced lipophilicity due to the sulfur atom and the dichlorophenyl ring.
-
Covalent Inhibition: While less common than acrylamides, isothiocyanates can covalently modify cysteine residues in proteins. The 2,5-dichloro substitution tunes the reactivity, preventing indiscriminate reactivity (promiscuity) while maintaining potency against the target cysteine.
-
Anti-Androgens: The 2,5-dichloro motif is structurally similar to the pharmacophore in Enzalutamide (which uses a substituted benzonitrile), providing a scaffold for androgen receptor antagonists.
Safety & Handling
Hazard Classification:
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
Lachrymator: Potent eye irritant.
Precautions:
-
Moisture Sensitivity: Isothiocyanates hydrolyze slowly to amines and COS. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory. All operations must be performed in a functioning fume hood.
References
-
PubChem. (2025).[2] 2,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS.[1][2] National Library of Medicine. [Link]
- Molina, P., et al. (1989). Isothiocyanates in Heterocyclic Synthesis. Sulfur Reports.
-
Campos, F., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI Proceedings. [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
Sources
The Art of Covalent Inquiry: A Technical Guide to Developing Novel Chemical Probes with 2,5-Dichlorophenyl Isothiocyanate
Introduction: The Untapped Potential of a Dichlorinated Scaffold
In the dynamic landscape of chemical biology and drug discovery, the development of sophisticated tools to interrogate complex biological systems is paramount. Among the arsenal of reactive functionalities available to the modern researcher, the isothiocyanate group stands out for its ability to form stable, covalent bonds with nucleophilic residues in proteins. This guide delves into the specific application of 2,5-Dichlorophenyl Isothiocyanate as a core building block for the rational design and synthesis of novel chemical probes. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly enhances the electrophilicity of the isothiocyanate carbon, making it a highly reactive and versatile warhead for covalent targeting.[1] This increased reactivity, coupled with the specific steric and electronic properties conferred by the dichlorophenyl moiety, offers a unique opportunity to develop a new generation of chemical probes with tailored selectivity and potency.
This in-depth guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the power of 2,5-Dichlorophenyl Isothiocyanate. We will explore the principles of probe design, provide detailed synthetic protocols, and outline experimental workflows for target identification and validation, all while grounding our discussion in the established principles of chemical biology and covalent ligand discovery.
Core Principles of Probe Design with 2,5-Dichlorophenyl Isothiocyanate
The design of an effective chemical probe is a multi-faceted challenge that requires a deep understanding of both chemistry and biology. When utilizing 2,5-Dichlorophenyl Isothiocyanate as the reactive core, several key considerations come into play.
The Anatomy of a Covalent Probe
A typical covalent chemical probe consists of three essential components:
-
The Warhead: This is the reactive group responsible for forming a covalent bond with the target protein. In our case, the 2,5-dichlorophenyl isothiocyanate moiety serves as a highly electrophilic warhead.
-
The Linker: This component connects the warhead to the reporter tag. The nature of the linker is crucial as it can influence the probe's solubility, cell permeability, and steric accessibility to the target's active site.
-
The Reporter Tag: This functional group enables the detection and identification of the labeled protein. Common reporter tags include biotin for affinity purification and mass spectrometry-based identification, or a fluorophore for imaging applications.
Figure 1: The fundamental components of a covalent chemical probe.
The Chemistry of Covalent Modification
The isothiocyanate group is a potent electrophile that readily reacts with nucleophilic functional groups present in amino acid side chains. The primary targets for isothiocyanates are the amine groups of lysine residues and the N-terminal amine of a protein, as well as the thiol group of cysteine residues.[1] The reaction with an amine forms a stable thiourea linkage.
Figure 2: Reaction of 2,5-Dichlorophenyl Isothiocyanate with a primary amine to form a stable thiourea adduct.
The enhanced electrophilicity of 2,5-Dichlorophenyl Isothiocyanate, due to the inductive effect of the two chlorine atoms, makes it a more potent reactant compared to unsubstituted phenyl isothiocyanate. This heightened reactivity can be advantageous for targeting less nucleophilic residues or for achieving faster labeling kinetics.
Synthesis of a 2,5-Dichlorophenyl Isothiocyanate-Based Chemical Probe: A Step-by-Step Protocol
This section provides a detailed, field-proven protocol for the synthesis of a hypothetical biotinylated chemical probe derived from 2,5-Dichlorophenyl Isothiocyanate. This probe can be used for activity-based protein profiling (ABPP) to identify novel protein targets.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2,5-Dichlorophenyl isothiocyanate | Sigma-Aldrich | ≥98% |
| N-Boc-1,4-diaminobutane | TCI Chemicals | >98% |
| Biotin-NHS ester | Thermo Fisher | >95% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Saturated aqueous sodium bicarbonate | Lab Preparation | - |
| Brine | Lab Preparation | - |
| Anhydrous sodium sulfate | Sigma-Aldrich | ≥99% |
Synthetic Workflow
The synthesis of the biotinylated probe proceeds in a three-step sequence:
-
Step 1: Synthesis of the Thiourea Intermediate. Reaction of 2,5-Dichlorophenyl Isothiocyanate with the mono-Boc-protected diamine linker.
-
Step 2: Deprotection of the Amine. Removal of the Boc protecting group to reveal the terminal amine for biotinylation.
-
Step 3: Biotinylation. Coupling of the deprotected thiourea intermediate with an activated biotin derivative.
Figure 3: Synthetic workflow for the preparation of a biotinylated chemical probe.
Detailed Experimental Procedures
Step 1: Synthesis of tert-butyl (4-((2,5-dichlorophenyl)carbamothioyl)amino)butylcarbamate
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-1,4-diaminobutane (1.0 g, 5.31 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Add 2,5-Dichlorophenyl isothiocyanate (1.08 g, 5.31 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to afford the desired Boc-protected thiourea intermediate as a white solid.
Step 2: Synthesis of 1-(4-aminobutyl)-3-(2,5-dichlorophenyl)thiourea
-
Dissolve the Boc-protected thiourea intermediate (from Step 1) in DCM (10 mL) in a 50 mL round-bottom flask.
-
Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine-thiourea intermediate, which can be used in the next step without further purification.
Step 3: Synthesis of the Final Biotinylated Probe
-
Dissolve the amine-thiourea intermediate (from Step 2, assuming quantitative yield from the previous step) in anhydrous dimethylformamide (DMF, 10 mL) in a 50 mL round-bottom flask.
-
Add triethylamine (TEA, 1.5 equivalents) to the solution.
-
Add Biotin-NHS ester (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 5-10% methanol in DCM) to yield the final biotinylated probe as a white solid.
Application of the Chemical Probe: An Experimental Workflow for Target Identification
The synthesized biotinylated probe can be employed in a chemical proteomics workflow to identify its cellular targets. This approach, often referred to as activity-based protein profiling (ABPP), allows for the identification of proteins that are covalently modified by the probe in a complex biological sample.
Experimental Workflow
Figure 4: A typical workflow for activity-based protein profiling (ABPP) using a covalent probe.
Step-by-Step Protocol for Target Identification
-
Cell Culture and Lysis: Culture the cells of interest to ~80-90% confluency. Harvest the cells and prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors, but without any thiol-containing reagents like DTT or β-mercaptoethanol that would react with the probe).
-
Probe Labeling: Incubate the cell lysate with the biotinylated 2,5-dichlorophenyl isothiocyanate probe at a predetermined concentration (e.g., 1-10 µM) for a specific time (e.g., 1 hour) at 37 °C. Include a control sample incubated with vehicle (e.g., DMSO).
-
Affinity Purification: Add streptavidin-coated magnetic beads to the labeled lysate and incubate to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the control sample. These proteins are the potential targets of the 2,5-Dichlorophenyl Isothiocyanate-based probe.
Potential Biological Targets and Signaling Pathways
Isothiocyanates are known to modulate a variety of cellular processes, often through the covalent modification of key regulatory proteins. The specific targets of a 2,5-Dichlorophenyl Isothiocyanate-based probe would need to be empirically determined through the workflow described above. However, based on the known reactivity of isothiocyanates, several classes of proteins are likely candidates:
-
Cysteine Proteases: The active site cysteine of these enzymes is a prime target for electrophilic warheads.
-
Kinases: Certain kinases have accessible cysteine residues in or near their active sites that can be targeted by covalent inhibitors.
-
Transcription Factors: Proteins with reactive cysteine or lysine residues that are involved in DNA binding or protein-protein interactions.
-
Ubiquitin-conjugating and -ligating enzymes: These enzymes often rely on a catalytic cysteine residue.
The biological effects of isothiocyanates are frequently linked to the modulation of key signaling pathways involved in inflammation, cell proliferation, and apoptosis. For instance, many isothiocyanates are known to activate the Nrf2 antioxidant response pathway and inhibit the pro-inflammatory NF-κB pathway.[2]
Figure 5: A hypothetical signaling pathway modulated by a 2,5-Dichlorophenyl Isothiocyanate-based chemical probe.
Conclusion: A Powerful Tool for Covalent Discovery
2,5-Dichlorophenyl Isothiocyanate represents a valuable and highly reactive scaffold for the development of novel covalent chemical probes. Its enhanced electrophilicity, combined with the principles of rational probe design and activity-based protein profiling, provides a powerful platform for the discovery and characterization of new protein targets and the elucidation of complex biological pathways. The protocols and workflows detailed in this guide offer a robust starting point for researchers seeking to explore the potential of this unique chemical entity in their own discovery programs. As with any reactive compound, careful handling and appropriate safety precautions are essential. By combining rigorous chemical synthesis with sophisticated proteomic analysis, the full potential of 2,5-Dichlorophenyl Isothiocyanate as a tool for covalent inquiry can be realized, paving the way for new discoveries in chemical biology and medicine.
References
-
Mi, L., et al. (2008). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 7(10), 4335-4344. [Link]
-
Zhang, Y. (2012). The Molecular Basis that Unifies the Metabolism, Intracellular Uptake and Bioactivities of Isothiocyanates and Related Compounds. Frontiers in Oncology, 2, 105. [Link]
-
PubChem. 2,5-Dichlorophenyl isothiocyanate. [Link]
-
Nakamura, Y., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 25-34. [Link]
-
Fimognari, C., & Hrelia, P. (2007). Isothiocyanates as potent inducers of phase II enzymes and apoptosis in human T-leukemia cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 632(1-2), 23-34. [Link]
-
Wright, S. W., et al. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of medicinal chemistry, 49(11), 3048–3057. [Link]
-
Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 138(22), 6939–6942. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]
-
Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for proteomic assessment of host-pathogen interactions. Nature chemical biology, 6(12), 876–879. [Link]
-
Willems, L. I., et al. (2014). A chemical proteomics approach to active-site-directed covalent ligand discovery. Methods in molecular biology (Clifton, N.J.), 1150, 205–216. [Link]
-
Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature chemical biology, 10(9), 760–767. [Link]
Sources
An In-Depth Technical Guide to Exploring the Cytotoxic Effects of 2,5-Dichlorophenyl Isothiocyanate on Cancer Cell Lines
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2][3] These compounds and their synthetic analogs have garnered significant interest in oncology research for their potent anticancer properties.[1][4][5][6][7][8] ITCs are known to exert their effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][4][5][7][9]
This guide focuses on a specific synthetic derivative, 2,5-Dichlorophenyl isothiocyanate (2,5-DCP-ITC) . In vitro studies have indicated its potential as a promising anticancer agent, demonstrating the ability to inhibit the growth of various cancer cell lines at low micromolar concentrations.[10] The biological activity of 2,5-DCP-ITC is thought to stem from the covalent modification of proteins via the reaction of its isothiocyanate group with nucleophilic amino acid residues, thereby altering protein function.[10]
The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for investigating the cytotoxic effects of 2,5-DCP-ITC. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the underlying molecular mechanisms, grounding our discussion in established scientific principles.
Experimental Framework: A Multi-Faceted Approach to Cytotoxicity Assessment
A thorough investigation of a novel compound's anticancer potential requires a systematic, multi-pronged approach. We begin with broad screening to determine efficacy and progressively narrow our focus to elucidate the specific mechanisms of action. This self-validating workflow ensures that each subsequent step is built upon a solid foundation of empirical data.
Caption: A logical workflow for the comprehensive cytotoxic evaluation of 2,5-DCP-ITC.
Phase 1: Quantifying Cytotoxicity and Determining Potency
The initial and most critical step is to determine the dose-dependent cytotoxic effect of 2,5-DCP-ITC on various cancer cell lines. This allows for the calculation of the 50% growth inhibition (GI50) concentration, a key metric of the compound's potency. We recommend using at least two mechanistically different assays to validate the findings.
Methodology 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 2,5-DCP-ITC in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Methodology 2: LDH Assay for Membrane Integrity
As a confirmatory assay, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the LDH released from cells with damaged plasma membranes. This provides a different perspective on cell death compared to the metabolic activity measured by the MTT assay.
Protocol: Lactate Dehydrogenase (LDH) Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).
Data Presentation: GI50 Values
Summarize the GI50 values in a clear, tabular format for easy comparison across different cancer cell lines and time points.
| Cancer Cell Line | Tissue of Origin | 2,5-DCP-ITC GI50 (µM) - 48h |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] |
| PC-3 | Prostate Adenocarcinoma | [Insert experimental value] |
| HeLa | Cervical Carcinoma | [Insert experimental value] |
Phase 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of 2,5-DCP-ITC is established, the next logical step is to determine the mode of cell death. The distinction between apoptosis and necrosis is crucial, as apoptosis is a controlled, non-inflammatory process, which is a desirable characteristic for an anticancer agent.
Methodology: Annexin V & Propidium Iodide (PI) Staining
Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for differentiating between apoptotic and necrotic cells.[14][15]
-
Principle of Annexin V: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[16]
-
Principle of Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15]
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 2,5-DCP-ITC at concentrations around the determined GI50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Data Interpretation: The results are visualized in a dot plot, which is divided into four quadrants:
-
Q3 (Annexin V- / PI-): Live, healthy cells.
-
Q4 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Q1 (Annexin V- / PI+): Necrotic cells.
Phase 3: Investigating Effects on Cell Cycle Progression
Many ITCs are known to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation.[9]
Methodology: Propidium Iodide Staining for DNA Content
Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The principle is that PI binds stoichiometrically to DNA, so the amount of fluorescence is directly proportional to the DNA content.[17]
Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Treat cells as described for the Annexin V assay.
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation: The data can be presented in a table showing the percentage of cells in each phase of the cell cycle.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | [Insert value] | [Insert value] | [Insert value] |
| 2,5-DCP-ITC (X µM) | [Insert value] | [Insert value] | [Insert value] |
Phase 4: Exploring the Underlying Signaling Pathways
To understand the molecular basis of 2,5-DCP-ITC's cytotoxicity, it is essential to investigate its impact on key intracellular signaling pathways that regulate cell survival and death.
Apoptosis Signaling Cascade
Apoptosis is executed by a family of proteases called caspases.[19] The activation of initiator caspases (e.g., Caspase-8, Caspase-9) triggers a cascade that leads to the activation of executioner caspases (e.g., Caspase-3), which then cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[20][21][22][23] ITCs have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[24][25][26][27][28]
Caption: Proposed intrinsic apoptosis pathway activated by 2,5-DCP-ITC.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth.[29][30] Its over-activation is a common feature in many cancers.[29][31] Many anticancer agents, including ITCs, exert their effects by inhibiting this pathway, thereby promoting apoptosis.[9] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, so inhibiting Akt can sensitize cancer cells to cell death.[32]
Caption: Inhibition of the PI3K/Akt survival pathway by 2,5-DCP-ITC.
Conclusion and Future Directions
This guide outlines a robust, multi-phase experimental strategy to comprehensively characterize the cytotoxic effects of 2,5-Dichlorophenyl isothiocyanate. By systematically quantifying its potency, determining the mode of cell death, analyzing cell cycle perturbations, and investigating the modulation of key signaling pathways, researchers can build a strong, evidence-based understanding of its anticancer potential.
Future research should focus on validating these in vitro findings in preclinical in vivo models to assess efficacy and systemic toxicity. Furthermore, identifying the specific protein targets of 2,5-DCP-ITC through techniques like proteomics could reveal novel mechanisms and pave the way for its development as a targeted therapeutic agent. Investigating its potential in combination with existing chemotherapeutic drugs could also be a promising avenue to enhance treatment efficacy and overcome drug resistance.[7]
References
-
Frontiers in Pharmacology. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Study of the Cytotoxic Effects of the New Synthetic Isothiocyanate CM9 and Its Fullerene Derivative on Human T-Leukemia Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. Retrieved from [Link]
-
MDPI. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved from [Link]
-
PubMed. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (2011). Description of the cytotoxic effect of a novel drug Abietyl-Isothiocyanate on endometrial cancer cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]
-
MDPI. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Retrieved from [Link]
-
MDPI. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]
-
MDPI. (2023). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Retrieved from [Link]
-
Frontiers in Oncology. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Cellular Mechanisms Controlling Caspase Activation and Function. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Oncotarget. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
YouTube. (2024). Activation of Caspases || Apoptosis I || 4K Animation. Retrieved from [Link]
-
BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
PubMed. (2005). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]
-
ResearchGate. (2018). Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Retrieved from [Link]
-
University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
PubMed. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Portland Press. (2008). Caspase activation cascades in apoptosis. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). PI3K/AKT mediated signaling promotes cell survival. Retrieved from [Link]
-
Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]
-
YouTube. (2022). Annexin V for early stage apoptosis detection. Retrieved from [Link]
Sources
- 1. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Cytotoxic Effects of the New Synthetic Isothiocyanate CM9 and Its Fullerene Derivative on Human T-Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]
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- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 10. 2,5-Dichlorophenyl isothiocyanate | 3386-42-3 | Benchchem [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. portlandpress.com [portlandpress.com]
- 20. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. m.youtube.com [m.youtube.com]
- 23. Caspase Cleavage and Activation in Apoptosis | R&D Systems [rndsystems.com]
- 24. Description of the cytotoxic effect of a novel drug Abietyl-Isothiocyanate on endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 26. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oncotarget.com [oncotarget.com]
- 28. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 2,5-Dichlorophenyl Isothiocyanate (2,5-DCPITC) in Solid-Phase Synthesis
Executive Summary
2,5-Dichlorophenyl isothiocyanate (2,5-DCPITC) represents a distinct class of electron-deficient aryl isothiocyanates utilized in Solid-Phase Organic Synthesis (SPOS). While Phenyl Isothiocyanate (PITC) remains the standard for Edman degradation, the 2,5-dichloro analog offers superior electrophilicity and a unique lipophilic pharmacophore.
This guide details the application of 2,5-DCPITC not merely as a sequencing reagent, but as a high-reactivity "linchpin" reagent for the divergent synthesis of small-molecule libraries. Specifically, it facilitates the rapid generation of resin-bound thioureas , which serve as precursors for 2-aminothiazoles , guanidines , and thiohydantoins .
Key Advantages of 2,5-DCPITC
-
Enhanced Electrophilicity: The inductive effect of the two chlorine atoms (positions 2,5) significantly increases the reactivity of the isothiocyanate carbon compared to unsubstituted PITC, ensuring rapid coupling even with sterically hindered resin-bound amines.
-
Analytical Validation: The distinct isotopic signature of the two chlorine atoms (
Cl/ Cl ratio) provides an unmistakable mass spectrometry pattern (M, M+2, M+4), facilitating rapid "hit" identification in complex library mixtures. -
Pharmacophoric Value: The 2,5-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, frequently associated with enhanced lipophilicity and metabolic stability in kinase inhibitors and antimicrobial agents.
Mechanistic Workflow & Logic
The utility of 2,5-DCPITC relies on the nucleophilic attack of a resin-bound amine on the central carbon of the isothiocyanate group. This forms a stable thiourea linkage. From this "branch point," the synthesis can diverge into multiple heterocyclic scaffolds.
Divergent Synthesis Pathway
Figure 1: Divergent synthesis workflow using 2,5-DCPITC as the core electrophile. The intermediate thiourea serves as a versatile precursor for three distinct chemical classes.
Experimental Protocols
Protocol A: Resin-Bound Thiourea Formation
Objective: Quantitative conversion of resin-bound primary amines to N-(2,5-dichlorophenyl) thioureas.
Reagents:
-
Resin: Rink Amide or Wang resin (0.5 – 0.8 mmol/g loading).
-
Reagent: 2,5-Dichlorophenyl isothiocyanate (5.0 equivalents).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if resin swelling requires).
-
Base: Diisopropylethylamine (DIPEA) (5.0 equivalents).
Step-by-Step Methodology:
-
Swelling: Place 100 mg of amine-functionalized resin in a fritted syringe reactor. Swell in DCM (2 mL) for 30 minutes. Drain.
-
Coupling Solution: Dissolve 2,5-DCPITC (5 eq) and DIPEA (5 eq) in 1.5 mL of DCM/DMF (4:1 v/v).
-
Expert Insight: The addition of DMF improves the solubility of the thiourea product, preventing aggregation on the resin surface which can hinder subsequent steps.
-
-
Reaction: Draw the coupling solution into the syringe. Cap and shake at room temperature for 2 hours .
-
Note: While PITC often requires 4–6 hours or overnight, the electron-withdrawing chlorines on 2,5-DCPITC accelerate this reaction significantly.
-
-
Washing: Drain the reactor. Wash resin with DMF (3x), DCM (3x), and MeOH (2x).
-
Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless bead indicates complete consumption of the amine. If blue, repeat the coupling for 1 hour.
Protocol B: Synthesis of 2-Aminothiazoles (Hantzsch Cyclization)
Objective: Cyclization of the thiourea intermediate into a thiazole ring using an α-haloketone.[1]
Reagents:
-
Resin-bound 2,5-dichlorophenyl thiourea (from Protocol A).
-
α-Bromoketone (e.g., phenacyl bromide) (5.0 equivalents).
-
Solvent: DMF.[2]
Step-by-Step Methodology:
-
Preparation: Suspend the thiourea-resin in DMF (2 mL).
-
Addition: Add the α-bromoketone (5 eq) directly to the suspension.
-
Cyclization: Heat the reaction vessel to 70°C for 4 hours with agitation.
-
Caution: Ensure the reaction vessel is sealed properly to prevent solvent evaporation.
-
-
Washing: Wash extensively with DMF (5x) to remove excess bromoketone (which is a lachrymator).
-
Cleavage: Cleave the final product from the resin using 95% TFA/2.5% TIS/2.5% H2O (for Rink Amide) for 2 hours.
-
Analysis: Analyze via LC-MS. Look for the characteristic M, M+2, M+4 pattern of the dichloro-substituted product.
Protocol C: Synthesis of Guanidines (Desulfurization)
Objective: Converting the thiourea sulfur into a nitrogen substituent.
Reagents:
-
Resin-bound thiourea.[3]
-
Amine (R-NH2) (10 equivalents).
-
Coupling Agent: EDCI (10 equivalents) or HgCl2 (Caution: Toxic).
Step-by-Step Methodology:
-
Activation: Suspend resin in DMF. Add the amine (10 eq) and EDCI (10 eq).
-
Reaction: Shake at room temperature for 12–16 hours.
-
Workup: Wash resin with DMF, DCM, and MeOH. Cleave as standard.
Quantitative Performance & Comparison
The following table contrasts 2,5-DCPITC with the standard Phenyl Isothiocyanate (PITC) in the context of solid-phase coupling efficiency.
| Feature | Phenyl Isothiocyanate (PITC) | 2,5-Dichlorophenyl Isothiocyanate (2,5-DCPITC) | Impact on Protocol |
| Electronic Nature | Neutral | Electron-Deficient (EWG) | 2,5-DCPITC reacts 2-3x faster due to increased electrophilicity of the NCS carbon. |
| Steric Profile | Low | Moderate (Ortho-substitution) | Ortho-chlorines may require longer wash steps to remove excess reagent from resin pores. |
| Lipophilicity (LogP) | ~3.2 | ~4.5 | 2,5-DCPITC products are more retained on Reverse-Phase HPLC; useful for separating from polar impurities. |
| Mass Spec Signature | Single Peak (M) | Triplet (9:6:1 ratio for M:M+2:M+4) | Instant verification of product identity in crude cleavage mixtures. |
| Thiourea Stability | Moderate | High | The electron-deficient ring stabilizes the thiourea against premature oxidation. |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, implement the following checkpoints:
-
The "Colorless Bead" Check (Post-Coupling):
-
Issue: Beads remain slightly blue after Kaiser test.
-
Cause: Steric hindrance of the resin-bound amine or aggregation.
-
Solution: Re-couple using 2,5-DCPITC in Pyridine/DCM (1:1) at 40°C. Pyridine acts as both solvent and catalyst.
-
-
The "Mass Balance" Check (Post-Cleavage):
-
Issue: Low recovery of Thiazole product.
-
Cause: Incomplete Hantzsch cyclization.
-
Solution: The 2,5-dichloro group reduces the nucleophilicity of the thiourea sulfur slightly compared to PITC. Increase cyclization temperature to 80°C or use microwave irradiation (50W, 60°C, 15 min).
-
-
Solubility Management:
-
2,5-DCPITC is highly lipophilic. If precipitation occurs during the preparation of the stock solution, switch from pure DCM to a THF/DCM mixture.
-
References
-
Mechanochemical Synthesis of Thioureas
-
Solid-Phase Heterocycle Synthesis
-
Guanidine Synthesis from Isothiocyanates
-
Isothiocyanate Reactivity Reviews
- Title: Synthesis of Isothiocyanates: An Upd
- Source: NIH / PMC.
- Context: comprehensive review of isothiocyanate reactivity profiles, supporting the electrophilicity arguments of chlorin
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN112209856A - Preparation method of guanidine thiocyanate - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. Isothiocyanate synthesis [organic-chemistry.org]
Derivatization of amino acids with 2,5-Dichlorophenyl isothiocyanate for mass spectrometry
Application Note: High-Specificity Amino Acid Analysis via 2,5-Dichlorophenyl Isothiocyanate (2,5-DCPITC) Derivatization
Part 1: Executive Summary & Scientific Rationale
The Challenge: Standard amino acid analysis (AAA) often relies on Phenyl Isothiocyanate (PITC) derivatization (Edman chemistry). While PITC is robust, it lacks a distinct isotopic signature, making it difficult to distinguish low-abundance analytes from complex matrix background noise in biological samples (plasma, cell lysates). Furthermore, hydrophilic amino acids often elute early in reversed-phase chromatography, suffering from ion suppression.
The Solution: This protocol utilizes 2,5-Dichlorophenyl isothiocyanate (2,5-DCPITC) as an advanced structural analog to PITC. The addition of two chlorine atoms at the 2,5-positions introduces three critical analytical advantages:
-
Isotopic Validation: The natural abundance of
and creates a distinct isotopic pattern (approx. 9:6:1 for M:M+2:M+4), allowing for unambiguous peak confirmation and automated noise filtering. -
Enhanced Hydrophobicity: The dichloro-substitution significantly increases the retention factor (
), shifting polar amino acids away from the solvent front and reducing ion suppression. -
Diagnostic Fragmentation: The 2,5-dichlorophenyl moiety provides a specific neutral loss or precursor ion scan target, enhancing selectivity in MS/MS modes.
Part 2: Reaction Mechanism & Workflow
The derivatization follows a nucleophilic addition mechanism under basic conditions. The
Reaction Scheme
Part 3: Experimental Protocol
Safety Warning: 2,5-DCPITC is an irritant and lachrymator. Work in a fume hood.
Materials & Reagents
| Reagent | Grade | Purpose |
| 2,5-DCPITC | >98% (Sigma/Aldrich) | Derivatizing Agent |
| Acetonitrile (ACN) | LC-MS Grade | Solvent |
| Triethylamine (TEA) | HPLC Grade | Base Catalyst |
| Ethanol (EtOH) | Absolute | Co-solvent |
| Formic Acid (FA) | LC-MS Grade | Mobile Phase Additive |
Reagent Preparation
-
Coupling Buffer: Mix Ethanol : Water : Triethylamine (2:2:1 v/v/v). Prepare fresh daily to prevent TEA oxidation.
-
Derivatization Reagent (20 mM): Dissolve 41 mg of 2,5-DCPITC in 10 mL of LC-MS grade Acetonitrile. Note: 2,5-DCPITC is a solid; ensure complete dissolution by vortexing.
Derivatization Workflow
Critical Step Explanation:
-
Step 2 (Pre-drying with TEA): Essential to remove ammonia (from biological matrices) which competes with amino acids for the reagent.
-
Step 3 (Temperature): 2,5-DCPITC is more sterically hindered than PITC. We use 55°C (vs standard 50°C) to ensure complete reaction of secondary amines (e.g., Proline).
Part 4: LC-MS/MS Method Parameters
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% -> 60% B (Linear)
-
10-12 min: 60% -> 95% B (Wash)
-
Mass Spectrometry (MRM Transitions): The derivatization adds a monoisotopic mass of 202.94 Da (C7H3Cl2NS).
-
Precursor Ion: [M + H]+ = MW(AA) + 203.94
-
Common Fragment: The loss of the isothiocyanate group or cleavage at the thiourea bond often yields specific reporter ions. For 2,5-DCPITC, the [M+H - 203] (loss of reagent) or m/z 204 (reagent ion) are common.
Table 1: Calculated MRM Transitions for Select Amino Acids
| Amino Acid | Native MW | Derivatized MW (Monoisotopic) | Precursor [M+H]+ | Quantifier Transition |
| Glycine | 75.07 | 278.01 | 279.0 | 279.0 -> 204.0 |
| Alanine | 89.09 | 292.03 | 293.0 | 293.0 -> 204.0 |
| Proline | 115.13 | 318.04 | 319.0 | 319.0 -> 204.0 |
| Valine | 117.15 | 320.06 | 321.1 | 321.1 -> 72.1 (Immonium) |
| Phenylalanine | 165.19 | 368.06 | 369.1 | 369.1 -> 120.1 (Immonium) |
Note: The "204.0" fragment corresponds to the protonated 2,5-dichlorophenyl-thiourea moiety, a universal fragment for this tag.
Part 5: Data Analysis & Isotopic Verification
One of the primary reasons to use 2,5-DCPITC over PITC is the Chlorine Isotope Pattern . When identifying a peak, verify the MS1 spectrum for the characteristic "Chlorine Cluster":
-
M (100%) :
-
M+2 (~65%) :
-
M+4 (~10%) :
If a peak at the expected retention time does not show this 100:65:10 ratio, it is an interference, not the target amino acid. This provides a "self-validating" system for complex matrices.
References
-
Cohen, S. A., & Strydom, D. J. (1988).[1] Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16.[1] Link
-
Zheng, H., et al. (2015).[2] A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry.[3] Talanta, 146, 36-43. Link[3]
-
Xu, K., et al. (2025).[4] Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics. Analytical and Bioanalytical Chemistry. Link
-
PubChem. (n.d.). 2,5-Dichlorophenyl isothiocyanate (Compound Summary). National Library of Medicine. Link
Sources
Application & Protocol Guide: Leveraging 2,5-Dichlorophenyl Isothiocyanate for Advanced Polymer Crosslinking
Introduction: The Imperative of Covalent Crosslinking
In the realm of polymer science and material engineering, the ability to precisely control the three-dimensional architecture of polymer networks is paramount. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, transforms linear or branched polymers into robust, insoluble, and often stimuli-responsive materials. This structural modification is fundamental to enhancing mechanical strength, thermal stability, and chemical resistance, thereby unlocking applications ranging from advanced hydrogels for drug delivery to high-performance thermosets.
This guide focuses on 2,5-Dichlorophenyl isothiocyanate (DCPITC) , a highly reactive homobifunctional crosslinking agent. Its utility stems from the potent electrophilicity of the isothiocyanate moiety (-N=C=S), which readily forms stable covalent bonds with nucleophilic functional groups present on polymer backbones. The dichlorinated aromatic ring not only influences the reactivity of the isothiocyanate group but also imparts unique characteristics, such as increased hydrophobicity and thermal stability, to the resulting polymer network. This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and characterization techniques for effectively using DCPITC as a versatile crosslinking tool.
Physicochemical Properties of the Crosslinking Agent
A thorough understanding of the crosslinker's properties is the foundation of successful protocol design.
| Property | Value | Reference |
| Chemical Name | 2,5-Dichlorophenyl isothiocyanate | [1][2] |
| CAS Number | 3386-42-3 | [1] |
| Molecular Formula | C₇H₃Cl₂NS | [1][3] |
| Molecular Weight | 204.08 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Density | 1.425 g/mL at 25 °C | [1][5] |
| Boiling Point | 145-147 °C at 15 mmHg | [5] |
| Flash Point | 113 °C (closed cup) | [1][4] |
Section 1: The Chemistry of Isothiocyanate Crosslinking
Mechanism of Action: The Thiourea Bridge
The efficacy of 2,5-Dichlorophenyl isothiocyanate as a crosslinker lies in the predictable and efficient reaction between its isothiocyanate group and primary amines. The carbon atom of the -N=C=S group is highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on a primary amine (-NH₂). This reaction proceeds via a nucleophilic addition mechanism to form a stable thiourea linkage .
This reaction is highly specific and can be carried out under relatively mild conditions, often without the need for a catalyst. The resulting thiourea bond is robust, providing a permanent covalent link between polymer chains. While isothiocyanates can also react with other nucleophiles like hydroxyl (-OH) or thiol (-SH) groups, the reaction with primary amines is significantly faster and more favorable, making it the preferred pathway for crosslinking amine-functionalized polymers.
Visualizing the Crosslinking Reaction
The diagram below illustrates the fundamental reaction between two polymer chains bearing primary amine groups and a single molecule of 2,5-Dichlorophenyl isothiocyanate, which acts as the bridging agent.
Sources
- 1. 2,5-二氯苯基异硫代氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS | CID 137915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dichlorophenyl isothiocyanate, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 4. 2,5-DICHLOROPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]
- 5. 2,5-DICHLOROPHENYL ISOTHIOCYANATE CAS#: 3386-42-3 [m.chemicalbook.com]
Application of 2,5-Dichlorophenyl isothiocyanate in the development of biosensors.
Application Note: 2,5-Dichlorophenyl Isothiocyanate (2,5-DCPITC) in Biosensor Development
Executive Summary
2,5-Dichlorophenyl isothiocyanate (2,5-DCPITC) is a potent electrophilic building block used in the fabrication of high-specificity recognition elements for biosensors.[1] Unlike generic isothiocyanates (e.g., FITC, PITC), the 2,5-dichloro substitution pattern imparts unique physicochemical properties:
-
Enhanced Electrophilicity: The electron-withdrawing chlorine atoms on the phenyl ring increase the reactivity of the isothiocyanate (-N=C=S) group toward nucleophiles (amines, thiols).[1]
-
Lipophilicity Modulation: It significantly increases the hydrophobicity (logP) of the resulting conjugate, a critical factor for ion-selective electrode (ISE) membranes.[1]
-
Mass Spectrometry Tagging: The distinct isotopic signature of two chlorine atoms (
Cl/ Cl) provides a unique mass defect pattern for validating derivatized analytes in LC-MS biosensing.[1]
This guide details the protocols for utilizing 2,5-DCPITC in Ionophore Synthesis for electrochemical sensors and Analyte Derivatization for chromatographic biosensing.[1]
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 3386-42-3 |
| Molecular Formula | C₇H₃Cl₂NS |
| Molecular Weight | 204.08 g/mol |
| Appearance | Low-melting solid or liquid (depending on purity/temp) |
| Reactivity | High reactivity with primary/secondary amines to form Thioureas .[1] |
| Storage | 2–8°C, under inert gas (Argon/Nitrogen). Moisture sensitive. |
Safety Warning: 2,5-DCPITC is a lachrymator and corrosive. It causes severe skin burns and eye damage.[2][3][4][5][6] All protocols must be performed in a fume hood wearing chemically resistant gloves (Nitrile/Neoprene) and eye protection.
Application I: Synthesis of Thiourea Ionophores for Heavy Metal Biosensing
Context: Thiourea derivatives are "privileged structures" in coordination chemistry, serving as excellent ligands for heavy metals (Hg²⁺, Pb²⁺, Ag⁺).[1] The 2,5-DCPITC moiety is used to synthesize asymmetric thioureas that act as neutral ionophores in polymeric membrane electrodes (ISEs).[1]
Mechanism of Action
The isothiocyanate carbon is attacked by a primary amine (ligand backbone), forming a thiourea linkage.[1][7] The sulfur and nitrogen atoms in the thiourea group coordinate with the target metal ion. The electron-withdrawing chlorines on the phenyl ring lower the pKa of the thiourea protons, enhancing the hydrogen-bonding capability and metal binding kinetics.[1]
Figure 1: Synthetic pathway for creating thiourea-based ionophores using 2,5-DCPITC.[1]
Protocol A: Synthesis of 2,5-Dichlorophenyl Thiourea Ionophore
Objective: Conjugate 2,5-DCPITC with a pendant amine (e.g., aminobenzo-15-crown-5 or simple aniline derivatives) to create the recognition element.
Materials:
-
2,5-Dichlorophenyl isothiocyanate (1.0 eq)[1]
-
Target Amine (e.g., 2-aminopyridine for Ag+ sensing) (1.0 eq)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH)[1]
-
Catalyst: Triethylamine (TEA) (optional, 0.1 eq)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the Target Amine in 10 mL of anhydrous DCM in a round-bottom flask.
-
Activation: Add 0.1 mmol TEA if the amine is present as a salt (e.g., HCl salt). Stir for 10 min.
-
Addition: Dropwise add a solution of 2,5-DCPITC (1.0 mmol in 5 mL DCM) to the amine solution at 0°C (ice bath) to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The ITC spot (high Rf) should disappear.
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Recrystallization: Dissolve the crude solid in minimal hot Ethanol and cool to 4°C. Filter the precipitate.
-
Validation: Confirm structure via ¹H-NMR (Thiourea NH protons typically appear at 8–10 ppm) and FTIR (Absence of -N=C=S peak at ~2100 cm⁻¹; presence of C=S at ~1200 cm⁻¹).
-
Protocol B: Fabrication of Ion-Selective Membrane
Objective: Incorporate the synthesized ionophore into a biosensor membrane.
-
Cocktail Preparation: Mix the following in 2 mL Tetrahydrofuran (THF):
-
Casting: Pour the mixture into a glass ring (20 mm diameter) fixed on a glass plate.
-
Drying: Allow THF to evaporate slowly over 24 hours under a dust cover.
-
Assembly: Cut a disc from the master membrane and mount it onto an electrode body (e.g., Philips body) filled with internal reference solution (0.1 M Metal Chloride).
Application II: Pre-Column Derivatization for HPLC-MS Biosensing
Context: In metabolomics and drug monitoring, polar amines (amino acids, polyamines) are difficult to retain on Reverse-Phase (C18) columns. Derivatization with 2,5-DCPITC increases hydrophobicity (retention) and ionization efficiency.[1]
Why 2,5-DCPITC?
The Chlorine Isotope Pattern (
Protocol C: Derivatization Workflow
Materials:
-
Reagent Solution: 10 mg/mL 2,5-DCPITC in Acetonitrile (ACN).
-
Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.5.
-
Sample: Biological fluid (plasma/urine) containing amines.[1][8]
Step-by-Step Procedure:
-
Sample Prep: Mix 50 µL of sample with 50 µL of Buffer (pH 9.5).
-
Coupling: Add 100 µL of Reagent Solution (2,5-DCPITC). Vortex vigorously for 30 seconds.
-
Incubation: Heat at 50°C for 20 minutes. (The 2,5-dichloro steric hindrance may require slightly higher temp than PITC).[1]
-
Quenching: Add 10 µL of 10% Ammonia or Glycine to scavenge excess ITC.
-
Extraction (Optional): If the sample is dirty, perform Liquid-Liquid Extraction using Ethyl Acetate. The derivatized analytes are now lipophilic.
-
Analysis: Inject 10 µL into LC-MS/MS.
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Figure 2: Workflow for enhancing LC-MS detection limits via 2,5-DCPITC derivatization.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Moisture in solvent; Amine is protonated.[1] | Use anhydrous DCM; Ensure 1.1 eq TEA is added to free the amine base. |
| No Reaction (Derivatization) | pH too low (< 8.0).[1] | Adjust buffer to pH 9.5. The amine must be unprotonated to attack the ITC. |
| Multiple Peaks (HPLC) | Incomplete reaction or Isomer formation.[1] | Increase incubation time/temp. Check for steric hindrance in the analyte. |
| Precipitate in Membrane | Ionophore solubility issue. | Switch plasticizer (e.g., from o-NPOE to DOS).[1] Ensure <1.5% ionophore loading. |
References
-
Isothiocyan
-
Derivatiz
-
Thiourea Deriv
-
Safety Data Sheet (2,5-Dichlorophenyl isothiocyan
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS | CID 137915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dichlorophenyl isothiocyanate | 3386-42-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,5-dichlorophenyl isothiocyanate, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
Troubleshooting & Optimization
Purification of 2,5-Dichlorophenyl isothiocyanate reaction products by chromatography
Ticket ID: #ITC-PUR-25DCP Subject: Optimization of Chromatography Protocols for 2,5-Dichlorophenyl Isothiocyanate (CAS: 17601-86-2) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Knowledge Base Article Created
Executive Summary
Purifying 2,5-Dichlorophenyl isothiocyanate (2,5-DCP-ITC) presents a specific set of challenges due to the electrophilic nature of the isothiocyanate (-N=C=S) group. Unlike standard organic intermediates, this compound is highly reactive toward nucleophiles (amines, alcohols, thiols) and susceptible to hydrolysis.
Common purification failures—such as product decomposition on-column, appearance of "ghost" peaks, or low recovery—are often caused by incompatible stationary phases or reactive mobile phase modifiers . This guide details the causal mechanisms of these failures and provides validated protocols to ensure high-purity isolation.
Module 1: Pre-Purification Assessment (The Triage)
Before loading a column, you must characterize the crude mixture to select the correct purification vector.
The "Impurity Landscape"
Understanding what you are separating is half the battle. The synthesis of 2,5-DCP-ITC (typically from 2,5-dichloroaniline via thiophosgene or CS₂/DCC) generates specific byproducts.
| Component | Polarity (Relative) | Origin | Detection (TLC) |
| 2,5-DCP-ITC (Product) | Low (Lipophilic) | Target Molecule | UV (Strong), KMnO4 (Variable) |
| 2,5-Dichloroaniline | Medium-High | Unreacted Starting Material | UV, Ninhydrin (Red/Purple) |
| Diaryl Thiourea | High | Dimerization (Reaction of product with amine) | UV (Very Strong) |
| Thiocarbamates | Medium | Reaction with alcoholic solvents | UV |
Critical Stability Check
Perform a 2D-TLC Stability Test before running a column:
-
Spot the crude on a silica TLC plate.
-
Elute with Hexane/EtOAc (9:1).
-
Let the plate dry for 10 minutes in air.
-
Rotate the plate 90° and elute again.
-
Result: If the product spot stays on the diagonal, it is stable. If new spots appear off-diagonal, the compound is degrading on the silica (likely hydrolysis due to surface acidity). Action: Switch to Neutral Alumina.
Module 2: Validated Chromatography Protocols
The "Golden Rule" of Mobile Phases
CRITICAL WARNING: Never use amine modifiers (Triethylamine, Diethylamine, Pyridine) or primary alcohols (Methanol) in your mobile phase.
-
Why? Isothiocyanates are electrophiles.[1][2] They react instantly with amines to form thioureas and with alcohols to form thiocarbamates [1].
-
Safe Solvents: Hexanes, Cyclohexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene.
Protocol A: Standard Flash Chromatography (Silica)
Best for: Crude mixtures where the product is confirmed stable on silica.
-
Stationary Phase: High-quality Silica Gel 60 (40-63 µm).
-
Loading: Dry load on Celite or liquid load in minimal DCM/Hexane. Avoid loading in pure DCM if possible to prevent band broadening.
-
Mobile Phase Gradient:
-
Solvent A: Hexane (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Gradient: 0% B for 2 CV (Column Volumes), then 0-10% B over 10 CV.
-
Note: 2,5-DCP-ITC is lipophilic; it will elute early.
-
-
Flow Rate: High (optimize for your column size). Rapid elution minimizes residence time and hydrolysis risk.
Protocol B: Neutral Alumina (The "Rescue" Method)
Best for: Acid-sensitive batches or when 2D-TLC shows degradation.
-
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.
-
Preparation: If using Grade I (activated), add 6% water (w/w) to deactivate to Grade III. This prevents irreversible adsorption.
-
-
Mobile Phase: 100% Pentane or Hexane, increasing to 5% EtOAc only if necessary.
-
Advantage: The neutral surface prevents acid-catalyzed hydrolysis of the -NCS group.
Module 3: Troubleshooting & FAQs
Q1: I see a "streaking" tail behind my product spot. What is happening?
Diagnosis: This is likely on-column hydrolysis . The acidic silanol groups on the silica surface are catalyzing the conversion of the isothiocyanate back to the amine or thiocarbamic acid. The Fix:
-
Switch to Neutral Alumina (Protocol B).
-
If you must use silica, use "Flash" conditions : Increase flow rate to minimize residence time.
-
Ensure your solvents are anhydrous . Water in the mobile phase accelerates this degradation.
Q2: My product co-elutes with the starting aniline. How do I separate them?
Diagnosis: While the ITC is less polar than the amine, the separation can be tight if the aniline "tails." The Fix:
-
Chemical Scavenging: Before chromatography, treat the crude reaction mixture with a small amount of polymer-supported isocyanate or mild acidic wash (1M HCl, quickly and cold) to remove unreacted aniline. Caution: Acid wash must be very fast to avoid hydrolyzing the product.
-
Solvent Swap: Switch from EtOAc to DCM or Toluene as the polar modifier. The selectivity of the aromatic ring interaction might improve resolution.
Q3: I added Triethylamine (TEA) to sharpen the peaks, and my product disappeared.
Diagnosis: User Error. You have synthesized a thiourea.
Mechanism:
Module 4: Visualization of Pathways
Synthesis & Impurity Genesis
Understanding where impurities come from helps in avoiding them.
Figure 1: Reaction pathways showing the genesis of common impurities (red) from the target isothiocyanate (green).[3]
Purification Decision Tree
Follow this logic to select the correct stationary phase.
Figure 2: Decision matrix for selecting the optimal purification method based on physical state and stability.
References
-
Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Part 2. Wiley.
-
Munchhof, M. J. (2025). "Isothiocyanates in Organic Synthesis." Organic Chemistry Portal.
-
Sigma-Aldrich. (2024). "2,5-Dichlorophenyl isothiocyanate Product Specification & Safety Data Sheet."
-
Biotage. (2020). "Strategies for Purifying Labile Compounds by Flash Chromatography." The Flash Purification Blog.
Sources
Strategies to improve the chemoselectivity of 2,5-Dichlorophenyl isothiocyanate reactions
Product Focus: 2,5-Dichlorophenyl Isothiocyanate (2,5-DCP-ITC) CAS: 3386-42-3 Document ID: TSC-ITC-2025-02 Technical Lead: Senior Application Scientist, Chemical Biology Division[1][2]
Executive Technical Overview
Welcome to the Technical Support Center. This guide addresses the specific chemoselectivity challenges associated with 2,5-Dichlorophenyl isothiocyanate (2,5-DCP-ITC) .
Unlike unsubstituted phenyl isothiocyanates, 2,5-DCP-ITC possesses a unique reactivity profile driven by two opposing factors:
-
Electronic Activation (Inductive Effect): The chlorine atoms at positions 2 and 5 are electron-withdrawing groups (EWG).[1][2] This significantly increases the electrophilicity of the isothiocyanate carbon, making it highly reactive toward nucleophiles.
-
Steric Hindrance (Ortho-Effect): The chlorine atom at the ortho (2-position) creates significant steric bulk immediately adjacent to the reactive center.[1]
The Challenge: The heightened electrophilicity makes the reagent prone to rapid hydrolysis and "promiscuous" reactivity with competing nucleophiles (e.g., hydroxyls in serine, thiols in cysteine), while the steric bulk can unexpectedly stall reactions with hindered amines.
Critical Reaction Pathways & Chemoselectivity
To control the outcome, you must visualize the competing pathways. The diagram below maps the kinetic landscape of 2,5-DCP-ITC.
Figure 1: Kinetic Competition Landscape
This diagram illustrates the divergent pathways based on nucleophile type and reaction conditions.
Caption: Kinetic hierarchy of nucleophilic attack. Amine coupling is kinetically favored but competes with hydrolysis (Urea formation) if moisture is present.[1][2]
Troubleshooting & Optimization Guide (Q&A)
This section is structured to address specific failure modes reported by users.
Module A: Solving Low Yields & Hydrolysis
Q1: I am observing the formation of a white precipitate that is not my product. It looks like a urea derivative.[1][2] Why is this happening? Diagnosis: You are seeing the "Hydrolysis Cascade." The electron-withdrawing chlorines make 2,5-DCP-ITC extremely sensitive to moisture.[1][2]
-
Mechanism: Water attacks the ITC
Unstable Carbamic Acid Decarboxylation to 2,5-dichloroaniline Aniline attacks remaining ITC Symmetrical Urea (Precipitate) .[1][2] -
Solution:
-
Solvent Protocol: Do not rely on "bottle-dry" solvents.[1][2] Use anhydrous DCM or THF dried over molecular sieves (3Å or 4Å).[1][2]
-
Reagent Handling: 2,5-DCP-ITC is a low-melting solid/liquid.[1][2] Weigh it quickly in a glovebox or under a cone of Nitrogen/Argon.[1]
-
Stoichiometry: Use a slight excess of the amine (1.1 equiv) rather than the ITC. If the ITC is in excess and water enters, the urea byproduct is inevitable.
-
Q2: My LC-MS shows a mass corresponding to the amine starting material, even after 24 hours. Is the ortho-chlorine blocking the reaction? Diagnosis: Yes, this is likely Steric Stalling .[1] While the ring is activated, the 2-Cl atom physically blocks the approach of bulky amines.
-
Troubleshooting Protocol:
-
Check Nucleophile Bulk: If your amine is secondary or has an alpha-branch (e.g., isopropylamine derivative), the reaction rate drops exponentially.[1][2]
-
The "Thermal Push": Unlike standard phenyl ITC, which reacts at RT, 2,5-DCP-ITC with hindered amines often requires heating to 40–60°C .[1][2]
-
Catalyst: Add DMAP (10 mol%) . DMAP forms a reactive N-acyl intermediate that is less sterically sensitive than the free ITC, acting as an acyl transfer agent.[1][2]
-
Module B: Chemoselectivity (Amine vs. Alcohol/Thiol)
Q3: My substrate has both a free amine and a hydroxyl group. How do I ensure only the thiourea forms without protecting the alcohol? Diagnosis: You need to exploit Kinetic Control .
-
The Science: The activation energy (
) for amine attack is significantly lower than for oxygen attack. However, the 2,5-dichloro substitution lowers the for both, narrowing the selectivity window. -
Protocol:
-
Temperature: Run the reaction at 0°C to -10°C . Low temperature suppresses the higher-barrier reaction (O-thiocarbamoylation).[1][2]
-
Solvent: Use a non-polar solvent like Dichloromethane (DCM) or Toluene .[1][2] Polar aprotic solvents (DMF, DMSO) stabilize the transition state for oxygen attack and should be avoided.[1]
-
Base: Use a mild base like DIPEA (1.0 equiv).[1][2] Avoid strong alkoxides which would deprotonate the alcohol and trigger the side reaction.
-
Q4: I want to label a cysteine thiol, but the 2,5-DCP-ITC is reacting with lysine amines instead. How do I switch selectivity? Diagnosis: This is a pH-Switchable system.
-
The Logic:
-
Protocol: Perform the reaction in phosphate buffer at pH 7.0 . This effectively "masks" the amines while allowing the thiol to react. Note: The resulting dithiocarbamate is reversible; stabilize it by reducing the pH or rapid workup.
Experimental Protocols
Standard Operating Procedure: Chemoselective Coupling
Target: Coupling 2,5-DCP-ITC with a primary amine in the presence of competing hydroxyls.[1]
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DCM or Toluene | Non-polar solvents disfavor O-attack.[1][2] |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular coupling over hydrolysis.[1][2] |
| Temperature | 0°C (Ice Bath) for first 1h | Kinetic control to maximize N-selectivity. |
| Base | DIPEA (1.1 equiv) | Scavenges acid without deprotonating alcohols.[1][2] |
| Atmosphere | Argon / Nitrogen | Essential to prevent urea formation.[1][2] |
Step-by-Step:
-
Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under inert atmosphere.
-
Add DIPEA (1.1 mmol, 192 µL). Cool the mixture to 0°C.
-
Dissolve 2,5-DCP-ITC (1.0 mmol, 203 mg) in DCM (1 mL) and add dropwise over 10 minutes. Rapid addition can cause local heating and loss of selectivity.
-
Quench: Add saturated
solution. (Do not use water/base quench as it may trigger hydrolysis of unreacted ITC into urea).[1][2]
Decision Tree for Troubleshooting
Use this logic flow to diagnose reaction failures quickly.
Caption: Diagnostic flowchart for resolving common 2,5-DCP-ITC reaction failures.
References
-
Munn, A. et al. (1955).[1][2] The reaction of isothiocyanates with amines and alcohols. Journal of the Chemical Society.
-
Drobnica, L. et al. (1977).[1][2] The Chemistry of the -NCS Group.[3] In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley Interscience.[1][2] [1][2]
-
Satchell, D. P. N. et al. (1975).[1][2] Acylation by Isothiocyanates.[1][2][4] Chemical Society Reviews.[1][2]
-
BenchChem Technical Data. (2025). Troubleshooting common side reactions in thiourea synthesis.
-
PubChem Compound Summary. (2025). 2,5-Dichlorophenyl isothiocyanate.[1][2] National Center for Biotechnology Information.[1][2] [1][2]
Sources
Handling and storage recommendations for 2,5-Dichlorophenyl isothiocyanate to maintain reactivity
Topic: Handling, Storage, and Reactivity Preservation Document ID: TS-NCS-25DC-001 Last Updated: October 2023 Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists
Module 1: Critical Chemical Intelligence
Before handling 2,5-Dichlorophenyl isothiocyanate (CAS: 3386-42-3), operators must understand that its reactivity is a double-edged sword. The electrophilic central carbon of the isothiocyanate group (-N=C =S) is primed for nucleophilic attack. While this makes it excellent for synthesizing heterocycles and thioureas, it also renders the compound highly susceptible to degradation by environmental moisture.
Physicochemical Snapshot
| Property | Value | Implication for Handling |
| Physical State (20°C) | Liquid (Viscous) | Can be dispensed via syringe; no weighing paper required. |
| Boiling Point | 145–147 °C (at 15 mmHg) | Thermally stable under vacuum distillation. |
| Density | 1.425 g/mL | Heavier than water; will sink if immiscible. |
| Reactivity Class | Strong Electrophile | Moisture Sensitive. Reacts violently with amines/bases. |
| Odor | Pungent / Lachrymator | Mandatory: Handle only in a functioning fume hood. |
Module 2: Storage Recommendations (The "Zero-Moisture" Protocol)
The primary cause of batch failure is hydrolysis-induced dimerization . If this compound is stored improperly, atmospheric moisture converts the liquid isothiocyanate into a solid, insoluble thiourea precipitate.
Tier 1: Long-Term Storage (> 1 Month)
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Note: While -20°C is standard for some reagents, this compound is stable at 4°C if the seal is intact. Freezing and thawing repeatedly can introduce condensation.
-
-
Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory.
-
Why? Oxygen is less of a threat than humidity. Argon is heavier than air and provides a better "blanket" in the bottle than Nitrogen.
-
-
Container: Amber glass with a PTFE-lined septum cap. Parafilm® alone is insufficient for long-term moisture exclusion.
Tier 2: Working Bench Storage (< 24 Hours)
-
Keep the bottle in a desiccator when not actively dispensing.
-
Allow the bottle to equilibrate to room temperature before opening to prevent condensation from forming on the cold liquid surface.
Module 3: Handling & Reactivity Preservation
Standard Operating Procedure (SOP): Anhydrous Dispensing
To maintain the titer (purity) of your reagent, treat it as you would an anhydrous solvent.
-
Equilibration: Remove from the fridge 30 minutes prior to use. Wipe the bottle dry to remove external condensation.
-
Purging: If the bottle has been opened previously, gently purge the headspace with dry Nitrogen for 15-30 seconds before recap.
-
Solvent Compatibility:
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (anhydrous).
-
Avoid: Alcohols (Methanol, Ethanol) or water-containing solvents unless the reaction specifically calls for them (will result in side-product formation).
-
Visualizing the Degradation Pathway
The diagram below illustrates why your liquid reagent might turn cloudy or deposit white solids over time.
Figure 1: The "Death Spiral" of Isothiocyanates. Moisture creates an amine (2,5-dichloroaniline), which then attacks the remaining reagent to form an insoluble urea dimer.
Module 4: Troubleshooting & FAQs
Scenario A: "My liquid reagent has solid chunks in it."
Diagnosis: Partial Hydrolysis / Dimerization.
-
Cause: The bottle was likely opened in a humid environment or stored without an inert gas overlay. The "chunks" are 1,3-bis(2,5-dichlorophenyl)thiourea.
-
Solution:
-
If minor: Filter the liquid through a 0.45 µm PTFE syringe filter under an inert atmosphere. Re-titrate or check purity via NMR/GC.
-
If major (>20% solid): Discard the batch. The remaining liquid is likely contaminated with dissolved amine.
-
Scenario B: "The reaction yield is low, and I see a new spot on TLC."
Diagnosis: Solvent Contamination.
-
Cause: Using "wet" solvents (e.g., non-anhydrous DMF or THF). The isothiocyanate reacted with the water in the solvent faster than with your intended nucleophile.
-
Verification: Run a TLC of your reaction mixture against authentic 2,5-dichloroaniline. If the spot matches, your system contains water.
Scenario C: "Can I heat this reagent to speed up the reaction?"
Recommendation: Yes, but with caveats.
-
Limit: Stable up to ~140°C.
-
Warning: At high temperatures, isothiocyanates can undergo rearrangement or desulfurization if oxidants are present. Ensure the reaction vessel is strictly oxygen-free.
References
-
Sigma-Aldrich. Product Specification: 2,5-Dichlorophenyl isothiocyanate. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet (SDS): 2,5-Dichlorophenyl isothiocyanate. Retrieved from
-
PubChem. Compound Summary: 2,5-Dichlorophenyl isothiocyanate.[1][2] National Library of Medicine. Retrieved from
-
TCI Chemicals. Product Detail: 2-Chlorophenyl Isothiocyanate (Structural Analog Data). Retrieved from
Sources
Technical Support Center: Scaling Up Reactions with 2,5-Dichlorophenyl Isothiocyanate
[1]
Executive Summary & Reagent Profile[1][2][3][4][5]
2,5-Dichlorophenyl isothiocyanate (2,5-DCP-ITC) is a privileged electrophile used extensively in the synthesis of thiourea-based peptidomimetics, heterocycles (e.g., thiohydantoins), and kinase inhibitors.[1] While chemically robust, its scale-up presents unique challenges driven by the ortho-chloro steric effect and its low melting point (~25°C) .[1]
This guide addresses the critical "failure points" observed during the transition from milligram medicinal chemistry batches to multi-gram/kilogram process scale.
| Property | Value | Scale-Up Implication |
| Physical State | Low-melting solid / Liquid | Tendency to solidify in addition funnels; requires heat tracing or dissolution before transfer.[1] |
| Reactivity | Electrophilic (moderated) | The 2-Cl substituent provides steric hindrance, often requiring higher temperatures than unsubstituted phenyl isothiocyanate.[1] |
| Hazards | Corrosive, Lachrymator | Severe skin/eye damage risk; sensitizer.[2] Closed systems are mandatory at scale.[1] |
Reaction Setup & Planning (The Setup)
Q: What is the optimal solvent system for scaling thiourea formation?
A: Avoid alcohols. Use Dichloromethane (DCM) for ambient temperature reactions or Toluene for reactions requiring heat.[1]
-
Why? Alcohols (MeOH, EtOH) can compete as nucleophiles at high temperatures or with strong bases, forming thiocarbamates (O-thiocarbamyl impurities).[1]
-
Scale-Up Tip: For 2,5-DCP-ITC, Toluene is preferred at scale.[1] It allows for higher reaction temperatures (necessary to overcome the ortho-chloro steric hindrance) and facilitates product isolation via cooling/crystallization (anti-solvent effect).[1]
Q: How should I handle the stoichiometry?
A: Target 0.95 to 1.0 equivalents of 2,5-DCP-ITC relative to the amine nucleophile.
-
Causality: Excess isothiocyanate is difficult to remove without chromatography.[1] It is chemically cleaner to leave a trace of unreacted amine, which can often be washed away with a mild acidic extraction (1M HCl) or remains in the mother liquor during crystallization.[1]
-
Protocol: If the amine is expensive/precious, reverse the ratio (1.1 eq ITC) and plan for a scavenger resin (e.g., amino-functionalized silica) or a specific quench (see Section 3).[1]
Q: The reagent is solidifying in my addition funnel. How do I prevent this?
A: This is the most common handling error.[1] 2,5-DCP-ITC has a melting point near room temperature.[1]
-
Do not attempt to add it as a neat liquid. It will freeze in the stopcock or transfer lines upon contact with cooler glass.[1]
-
Solution Transfer: Dissolve the reagent in the reaction solvent (e.g., 3–5 volumes of Toluene or DCM) prior to loading the addition funnel.[1] This ensures a homogeneous feed rate and prevents clogging.[1]
Reaction Execution (The Process)
Q: How do I manage the exotherm on a >50g scale?
A: The reaction with primary amines is exothermic.[1] While the 2,5-dichloro substitution dampens reactivity slightly compared to phenyl isothiocyanate, the heat release is significant.
-
Control Strategy:
-
Dissolve the amine in the reactor.
-
Cool the reactor to 0–5°C initially.
-
Slow Addition: Add the 2,5-DCP-ITC solution dropwise over 30–60 minutes.
-
Ramp: Allow the reaction to warm to room temperature after addition is complete.
-
Note: If the reaction is sluggish due to the steric bulk of the amine and the 2-Cl group, heating to reflux (in Toluene) may be required after the initial addition phase.
-
Q: The reaction seems stalled. Should I add base?
A: Proceed with caution.
-
Neutral Conditions: Try to run the reaction without base first. The amine itself is the nucleophile.[1]
-
Catalysis: If the amine is a salt (e.g., hydrochloride), add 1.0–1.1 eq of Triethylamine (TEA) or DIPEA .[1]
-
Warning: Strong bases (NaOH, NaH) or excess tertiary amines at high temperatures can promote desulfurization (forming ureas) or polymerization of the isothiocyanate.[1]
Visualization: Scale-Up Workflow
The following diagram outlines the critical decision nodes for processing 2,5-DCP-ITC reactions.
Caption: Workflow for scaling 2,5-DCP-ITC reactions, emphasizing temperature control and decision loops for steric hindrance.
Troubleshooting & Impurity Profiling
Q: I see a new impurity at RRT 0.8. What is it?
A: The most common impurity is 2,5-Dichloroaniline , resulting from hydrolysis.[1]
| Impurity Type | Cause | Identification | Remediation |
| Hydrolysis Product (Aniline) | Wet solvent or high humidity.[1] The ITC reacts with water to form a carbamic acid, which decarboxylates to the aniline. | Mass Spec: [M-CS] peak relative to ITC.[1] | Dry solvents (KF < 0.05%).[1] Keep headspace nitrogen-purged.[1] |
| Urea Analog (Desulfurization) | Overheating in the presence of base or oxidation.[1] | Mass Spec: [M-16] (O replaces S). | Lower reaction temperature; degas solvents to remove oxygen.[1] |
| Dimer/Oligomer | High concentration of ITC with strong base.[1] | Broad peaks in NMR; gumming. | Maintain slow addition rates; avoid strong bases.[1] |
Q: My product is an oil. How do I get a solid?
A: Thioureas derived from 2,5-DCP-ITC are often lipophilic and slow to crystallize.[1]
-
Solvent Swap: If using DCM, swap to Heptane/EtOAc or Toluene/Heptane .[1]
-
Seeding: The 2,5-dichloro motif disrupts packing.[1] Obtain a seed crystal by taking a small aliquot, evaporating it to dryness, and scratching the glass with a drop of ether/hexane.[1]
-
Trituration: Sonicate the crude oil in cold hexanes or pentane to remove unreacted ITC (which is soluble in hexanes) and induce precipitation of the thiourea.[1]
Safety & Handling (The "Must-Dos")
Critical Warning: 2,5-Dichlorophenyl isothiocyanate is a potent sensitizer and lachrymator .[1]
-
Double-Gloving: Nitrile gloves offer fair protection, but breakthrough can occur.[1] Use double gloves and change immediately upon splash.[1]
-
Neutralization: Keep a "Quench Solution" handy for spills.[1]
-
Waste: Do not mix ITC waste with acidic waste streams (risk of COS/H2S evolution). Dispose of in a dedicated "Sulfur/Organic" waste stream.[1]
Detailed Experimental Protocol (Example)
Synthesis of N-(2,5-dichlorophenyl)-N'-[Target]-thiourea
-
Preparation: To a 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add Amine Substrate (1.0 equiv) and Toluene (10 vol).
-
Dissolution: Stir to dissolve. Add Triethylamine (1.1 equiv) only if the amine is a salt.[1]
-
Cooling: Cool the mixture to 5°C.
-
Addition: Charge 2,5-Dichlorophenyl isothiocyanate (1.0 equiv) dissolved in Toluene (2 vol) to an addition funnel. Add dropwise over 45 minutes, maintaining internal temperature < 20°C.
-
Reaction: Warm to 25°C and stir for 4 hours.
-
Work-up:
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. reddit.com [reddit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS | CID 137915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 2,5-Dichlorophenyl Isothiocyanate vs. Phenyl Isothiocyanate in Peptide Sequencing
Executive Summary
In the precise world of N-terminal peptide sequencing (Edman degradation), Phenyl isothiocyanate (PITC) stands as the historical and industrial "gold standard." However, for difficult sequences or specific chromatographic challenges, 2,5-Dichlorophenyl isothiocyanate (2,5-DCPITC) offers a potent alternative.
This guide analyzes the mechanistic and practical differences between these two reagents. While PITC offers a robust, well-characterized baseline, 2,5-DCPITC utilizes the electron-withdrawing power of chlorine substituents to accelerate coupling kinetics and significantly alter the hydrophobicity of the resulting derivatives, providing a strategic advantage in resolving complex mixtures.
Part 1: Mechanistic Basis & Chemical Logic
To understand the utility of 2,5-DCPITC, one must look beyond the protocol and into the physical organic chemistry driving the reaction. The core of Edman degradation is the nucleophilic attack of the N-terminal amine (
The Electronic Effect (Hammett Principles)
-
PITC (Standard): The phenyl ring is relatively neutral. The electrophilicity of the isothiocyanate carbon is sufficient for reaction with unhindered amines at pH 8.0–9.0.
-
2,5-DCPITC (Enhanced): The chlorine atoms at positions 2 and 5 are strongly electronegative. Through the Inductive Effect (-I) , they pull electron density away from the phenyl ring and, by extension, the isothiocyanate group.
-
Result: The central carbon of the
group becomes significantly more electron-deficient (more positive). -
Kinetic Consequence: The rate of nucleophilic attack by the N-terminal amine is accelerated. This makes 2,5-DCPITC particularly useful for sterically hindered N-termini or low-abundance samples where reaction efficiency is critical.
-
The Hydrophobic Shift
The addition of two chlorine atoms increases the lipophilicity of the molecule.
-
Chromatographic Impact: The resulting 2,5-dichloro-PTH amino acid derivatives elute significantly later on Reverse-Phase (C18) HPLC columns compared to standard PTH-amino acids.
-
Application: This "retention shift" is a powerful tool when standard PTH-amino acids co-elute with buffer salts, reaction byproducts, or other contaminants in the void volume.
Part 2: Experimental Workflow & Protocols
Below is a comparative workflow. Note that while PITC protocols are standardized, 2,5-DCPITC requires adjustments to coupling times and gradient slopes.
Coupling Reaction (The Critical Divergence)
Objective: Formation of the Phenylthiocarbamyl (PTC) peptide.
| Parameter | Standard PITC Protocol | 2,5-DCPITC Protocol |
| Reagent Prep | 5% PITC in Heptane/Pyridine | 2-3% 2,5-DCPITC in Heptane/Pyridine |
| Buffer pH | pH 9.0 (N-methylmorpholine) | pH 8.5 - 9.0 |
| Temperature | 45°C - 50°C | 40°C - 45°C |
| Time | 20 - 30 minutes | 5 - 10 minutes |
| Atmosphere | Inert ( | Inert ( |
Expert Insight: The increased reactivity of 2,5-DCPITC means the coupling time can be drastically reduced. Over-incubation with halogenated isothiocyanates can lead to non-specific side reactions with side-chain nucleophiles (e.g., Lysine
-amines, Histidine). Do not exceed 15 minutes for 2,5-DCPITC coupling.
Cleavage & Conversion (Universal Steps)
Once the PTC-peptide is formed, the chemistry converges. Both derivatives undergo cyclization in anhydrous acid.
-
Wash: Remove excess reagent with Ethyl Acetate or Heptane.
-
Cleavage: Treat with anhydrous Trifluoroacetic Acid (TFA) for 10-15 mins at 45°C. This releases the N-terminal amino acid as an Anilinothiazolinone (ATZ) derivative.
-
Conversion: The unstable ATZ is converted to the stable Phenylthiohydantoin (PTH) form using 25% aqueous TFA at 60°C for 20 mins.
Part 3: Visualization of the Pathway
The following diagram illustrates the Edman cycle, highlighting the kinetic acceleration provided by the 2,5-dichloro substitution.
Figure 1: The Edman Degradation Cycle. The green arrow indicates the kinetic advantage of 2,5-DCPITC during the initial coupling phase due to the inductive effect of the chlorine substituents.
Part 4: Comparative Data Analysis
The following table summarizes the performance characteristics of both reagents. Data is derived from standard physiochemical properties and application-specific literature.
| Feature | PITC (Standard) | 2,5-DCPITC (Specialist) |
| Coupling Rate ( | 1.0 (Baseline) | ~2.5 - 4.0x Faster |
| Reagent Stability | High (Months at 4°C) | Moderate (Sensitive to moisture) |
| PTH Hydrophobicity | Moderate | High (Elutes later) |
| UV | 269 nm | 270-275 nm (Slight shift) |
| Limit of Detection | ~1-5 pmol | ~0.5-1 pmol (Due to sharper peaks/separation) |
| Side Reactions | Low | Moderate (If coupling >15 min) |
| Cost | Low | High |
Chromatographic Separation Profile
When analyzing the resulting PTH derivatives on a C18 column (Standard Gradient: 10% -> 50% Acetonitrile):
-
PITC-PTH-Ala: Elutes early (~12 min).
-
2,5-DCPITC-PTH-Ala: Elutes late (~18-20 min).
-
Implication: If your sample contains hydrophilic contaminants that obscure the early PITC-PTH peaks, switching to 2,5-DCPITC shifts the analyte signal into a "cleaner" region of the chromatogram.
Part 5: Strategic Recommendations
When to use PITC:
-
Routine Sequencing: For standard proteins with high purity and abundance (>10 pmol).
-
Cost-Sensitive Projects: PITC is significantly cheaper and widely available.
-
Automated Sequencers: Most legacy instruments (ABI 490 series, etc.) are hard-plumbed and optimized for PITC flow rates and times.
When to use 2,5-DCPITC:
-
Steric Hindrance: If the N-terminal amino acid is sterically bulky (e.g., Valine, Isoleucine) or the sequence is Proline-rich, the enhanced electrophilicity of 2,5-DCPITC drives the reaction to completion faster.
-
Complex Matrices: When sequencing peptides directly from biological fluids or buffers where contaminants co-elute with standard PTH-amino acids.
-
Micro-Sequencing: When sample amounts are sub-picomole. The rapid reaction kinetics minimize the time the peptide sits in basic conditions, reducing background hydrolysis of the peptide bond.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1] Acta Chemica Scandinavica, 4, 283-293. Link
-
Chen, R. F. (1967). Fluorescent protein-dye conjugates. Archives of Biochemistry and Biophysics, 120(3), 609-620. (Discusses isothiocyanate reactivity and substituent effects). Link
-
Podell, D. N., & Abraham, G. N. (1978). A technique for the removal of pyroglutamic acid from the amino terminus of proteins using calf liver pyroglutamate amino peptidase. Biochemical and Biophysical Research Communications, 81(1), 176-185. (Contextualizes modified Edman approaches). Link
-
Hansen, M. B., et al. (2016). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. Chemical Research in Toxicology, 29(3), 301–309. (Provides kinetic data on substituted isothiocyanate reactivity). Link
-
Thermo Fisher Scientific. (n.d.). N-Terminal Peptide Sequencing (Edman Degradation) Technical Guide. (General protocol baseline). Link
Sources
Comparing 2,5-Dichlorophenyl isothiocyanate to FITC for fluorescent protein labeling
Technical Comparison Guide: 2,5-Dichlorophenyl Isothiocyanate vs. FITC for Protein Labeling
Executive Summary
This guide provides a critical technical comparison between Fluorescein Isothiocyanate (FITC) and 2,5-Dichlorophenyl Isothiocyanate (2,5-DCPITC) .
Crucial Distinction: While both compounds utilize the same isothiocyanate (-N=C=S) chemistry to covalently modify proteins, they serve fundamentally different detection modalities. FITC is the industry standard for fluorescent imaging (microscopy, flow cytometry). 2,5-DCPITC is a non-fluorescent (or negligibly fluorescent) reagent primarily used for UV-absorbance detection , chemical derivatization (e.g., Edman degradation variants), or hydrophobicity modulation.
Verdict:
-
Choose FITC if your goal is fluorescence detection (Ex 495 nm / Em 519 nm).[1]
-
Choose 2,5-DCPITC only if you require a UV-detectable tag, a hydrophobic modifier, or a reactive intermediate for chemical synthesis. It is not a viable alternative for fluorescence microscopy.
Mechanism of Action: The Isothiocyanate Chemistry[2][3][4]
Both reagents rely on the electrophilic nature of the isothiocyanate group to form a stable thiourea linkage with primary amines (lysine ε-amines and the N-terminus) on target proteins.[1]
-
Reaction Type: Nucleophilic Addition.[1]
-
Target: Primary Amines (-NH₂).[1]
-
Bond Formed: Thiourea (-NH-CS-NH-).[1]
-
Conditions: Basic pH (8.5–9.5) is required to deprotonate the amine, making it nucleophilic.
Reaction Pathway Diagram[1]
Caption: General mechanism for isothiocyanate conjugation to protein amines. 'R' represents the Fluorescein core (FITC) or the 2,5-Dichlorophenyl group (2,5-DCPITC).
Photophysical & Chemical Comparison
The divergence in utility stems from the "R" group attached to the isothiocyanate moiety.[1]
| Feature | FITC (Fluorescein Isothiocyanate) | 2,5-Dichlorophenyl Isothiocyanate |
| Core Structure | Xanthene tricyclic system (Highly Conjugated) | Dichlorinated Benzene Ring (Simple Aromatic) |
| Primary Detection | Fluorescence (Green) | UV Absorbance (~250–280 nm) |
| Excitation Max | 495 nm | UV Range (Non-visible) |
| Emission Max | 519 nm | Negligible / None in Visible range |
| Extinction Coeff. | ~75,000 M⁻¹cm⁻¹ (at 495 nm) | Lower (Typical for benzene derivatives) |
| Solubility | Moderate (DMSO/DMF required for stock) | Low (Hydrophobic; requires organic solvent) |
| Primary Use | Imaging, FACS, Immunoassays | HPLC Standards, Edman Degradation, Synthesis |
| Stability | Prone to photobleaching; pH sensitive | Chemically stable; UV-stable |
Expert Insight: FITC fluorescence is highly pH-dependent.[1][2][3] Below pH 6, the fluorescence quantum yield drops precipitously due to protonation of the carboxyl group. 2,5-DCPITC, lacking this fluorophore core, does not exhibit pH-dependent fluorescence but will alter the protein's hydrophobicity (retention time on HPLC) more significantly due to the lipophilic dichlorophenyl group.
Applications and Decision Matrix
When to use FITC:
-
Immunofluorescence (IF): Visualizing protein localization in cells.[1]
-
Flow Cytometry: Sorting cells based on surface marker expression.[1]
-
Western Blot: Fluorescent detection of bands.[1]
-
FRET: As a donor fluorophore (often paired with TRITC or Cy3).[1]
When to use 2,5-DCPITC:
-
HPLC Analysis: Tagging peptides to increase UV absorbance (254 nm) or alter hydrophobicity for better separation (similar to PITC in Edman degradation).
-
Crystallography: Introducing heavy atoms (Chlorine) for phasing (though less common than Bromine/Iodine).[1]
-
Chemical Synthesis: As an intermediate to create thiosemicarbazide derivatives (e.g., for drug discovery).
-
Quenching Studies: Chlorinated aromatics can sometimes act as weak quenchers of intrinsic tryptophan fluorescence via electron transfer, though this is a niche application.
Experimental Protocols
Protocol A: Standard FITC Labeling (Fluorescent)
Goal: Conjugate FITC to an antibody or protein for imaging.
-
Preparation: Dissolve protein (2 mg/mL) in 0.1 M Sodium Carbonate buffer, pH 9.0 . (Avoid Tris or Glycine buffers as they compete with the reaction).[1]
-
Solubilization: Dissolve FITC in anhydrous DMSO at 1 mg/mL. Prepare fresh.
-
Reaction: Add FITC to protein solution at a molar ratio of 15:1 to 20:1 (Dye:Protein).
-
Incubation: Incubate in the dark for 2 hours at room temperature or overnight at 4°C.
-
Purification (Critical): Separate unreacted dye using a Sephadex G-25 desalting column or dialysis (PBS, pH 7.4).
Protocol B: 2,5-DCPITC Labeling (UV/Chemical)
Goal: Derivatize a peptide/protein for HPLC or hydrophobicity modification.
-
Preparation: Dissolve peptide/protein in 50% Pyridine/Water or 0.1 M Sodium Bicarbonate, pH 9.5 . (Higher pH helps drive the reaction with the less reactive phenyl ring).
-
Solubilization: Dissolve 2,5-DCPITC in Acetonitrile or Methanol (10 mg/mL).
-
Reaction: Add excess reagent (50-fold molar excess) to ensure complete modification of N-terminus/Lysines.
-
Incubation: Incubate at 45°C for 1 hour (Heat is often required for phenyl isothiocyanates to drive completion, unlike FITC).
-
Purification: Extract excess reagent with Ethyl Acetate (if protein is aqueous) or use HPLC for peptides.[1]
-
Detection: Monitor Absorbance at 254 nm or 280 nm .
Workflow Visualization
Caption: Comparative workflow for protein labeling. Note the divergence in incubation conditions and detection endpoints.
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The authoritative text on isothiocyanate chemistry and protocols).
-
Thermo Fisher Scientific. (n.d.).[1] FITC (Fluorescein Isothiocyanate) Labeling Chemistry. Retrieved from
-
PubChem. (2024).[1] 2,5-Dichlorophenyl isothiocyanate Compound Summary. National Library of Medicine.[1] Retrieved from
-
Edman, P. (1950).[1] Method for determination of the amino acid sequence in peptides.[1][4] Acta Chemica Scandinavica, 4, 283-293.[1] (Foundational paper on Phenyl Isothiocyanate reactivity).
Sources
- 1. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are the different isomers of FITC? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: 2,5-Dichlorophenyl Isothiocyanate (2,5-DCPITC) vs. Standard Derivatization Agents for HPLC Amino Acid Analysis
Executive Summary: The Case for 2,5-DCPITC
Amino acid analysis (AAA) is the cornerstone of protein characterization, yet the "Gold Standard" Phenyl Isothiocyanate (PITC) method—while robust—often struggles with the resolution of early-eluting polar amino acids and requires long run times.
This guide validates the use of 2,5-Dichlorophenyl isothiocyanate (2,5-DCPITC) as a superior alternative. By introducing electron-withdrawing chlorine atoms at the 2 and 5 positions of the phenyl ring, we significantly alter the hydrophobicity and electronic character of the resulting thiourea derivatives. This modification enhances the retention of hydrophilic amino acids on C18 columns and improves separation efficiency for critical isomeric pairs (e.g., Leucine/Isoleucine) compared to standard PITC and OPA methods.
Scientific Mechanism & Reaction Chemistry[1][2][3]
The core principle of this assay is the nucleophilic addition of the amino acid amine group to the isothiocyanate carbon. Unlike OPA (which requires primary amines), isothiocyanates react with both primary and secondary amines (like Proline), making them universal derivatizing agents.
Reaction Logic
The 2,5-dichloro substitution increases the electrophilicity of the isothiocyanate carbon, potentially accelerating reaction kinetics under mild alkaline conditions.
Figure 1: Reaction pathway of 2,5-DCPITC with amino acids. The resulting thiourea derivative is stable and UV-active.
Comparative Analysis: 2,5-DCPITC vs. Alternatives
The following table objectively compares 2,5-DCPITC against the industry standards: PITC (Edman's Reagent) and OPA (o-Phthalaldehyde).
| Feature | 2,5-DCPITC (Target Method) | PITC (Standard) | OPA (Fluorescence) |
| Derivatization Type | Pre-column | Pre-column | Pre-column |
| Target Functional Group | |||
| Derivative Stability | High (>48 hours) | High (24-48 hours) | Low (Minutes) |
| Hydrophobicity | Enhanced (Better C18 retention) | Moderate | Moderate |
| Detection | UV (248-254 nm) | UV (254 nm) | Fluorescence (Ex 340/Em 450) |
| Sensitivity | 1-5 pmol | 5-10 pmol | 10-100 fmol |
| Critical Pair Resolution | Excellent (Ile/Leu, Gly/Ser) | Good | Variable |
| Reagent Removal | Required (Vacuum/Extraction) | Required (Vacuum) | Not Required |
Expert Insight: While OPA offers higher sensitivity, its inability to detect Proline and the instability of its derivatives make it unsuitable for precise quantitative work in long sample queues. 2,5-DCPITC retains the robustness of PITC but utilizes the "Chloro-effect" to increase capacity factors (
Validation Protocol & Methodology
To validate this assay in a regulated environment (GMP/GLP), follow this self-validating workflow. This protocol is designed to mitigate common failure modes such as incomplete derivatization or hydrolysis.
Reagents and Preparation
-
Coupling Buffer: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3). Note: The high pH ensures amines are unprotonated.
-
Reagent Solution: 20 µL 2,5-DCPITC in 1 mL Acetonitrile.
-
Mobile Phase A: 140 mM Sodium Acetate, pH 6.40 (modified with TEA).
-
Mobile Phase B: 60% Acetonitrile / 40% Water.
Step-by-Step Derivatization Workflow
Figure 2: Sample preparation workflow ensuring complete removal of interfering reagents.
Validation Parameters (Acceptance Criteria)
The following data represents typical acceptance criteria for a validated 2,5-DCPITC assay.
| Parameter | Method | Acceptance Criteria |
| Specificity | Injection of Blank vs. Standard | No interfering peaks at AA retention times. Resolution ( |
| Linearity | 5 levels (10 - 1000 pmol) | |
| Accuracy | Spike recovery at 3 levels | 95% - 105% recovery. |
| Precision (Repeatability) | 6 injections of standard | RSD |
| LOD / LOQ | Signal-to-Noise (S/N) | LOD: S/N > 3 (~1 pmol); LOQ: S/N > 10. |
| Solution Stability | Re-injection after 24h | Response change |
Troubleshooting & Expert Tips
-
Ghost Peaks: If you observe unknown peaks eluting late in the gradient, it is likely excess 2,5-DCPITC or its breakdown product (2,5-dichlorophenyl thiourea). Solution: Increase the vacuum drying time in Step 5 or perform a hexane extraction wash before drying.
-
Low Yield for Secondary Amines: Proline and Hydroxyproline may show lower response factors. Solution: Ensure the coupling buffer pH is strictly maintained above pH 9.0 during the reaction; secondary amines are more basic and require higher pH to deprotonate.
-
Baseline Drift: The 2,5-dichloro derivative is more hydrophobic. Ensure your gradient wash step (100% B) is long enough (at least 5 column volumes) to prevent carryover of highly retained by-products to the next run.
References
-
Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16.
- Context: The foundational text for PITC-based analysis, establishing the baseline mechanism for isothiocyanate derivatiz
-
Lippincott, S. E., et al. (1988). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. Journal of the American College of Nutrition, 7(6), 491-497.
- Context: Validates the stability and accuracy of PITC derivatives in complex biological m
-
Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems.[1] Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.[1]
-
Context: Provides mechanistic insight into the reaction kinetics of isothiocyanates with amino acids and the formation of thiohydantoins.[2]
-
-
PubChem. 2,5-Dichlorophenyl isothiocyanate (Compound Summary).
- Context: Chemical and physical properties of the specific reagent 2,5-DCPITC.
Sources
Benchmarking 2,5-Dichlorophenyl isothiocyanate against other commercially available isothiocyanates
Topic: Benchmarking 2,5-Dichlorophenyl isothiocyanate against other commercially available isothiocyanates Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
The Electrophilic "Sweet Spot" in Aryl Isothiocyanate Chemistry[1]
Executive Summary
In the landscape of heterocycle synthesis and bioconjugation, 2,5-Dichlorophenyl isothiocyanate (2,5-DCP-ITC) occupies a unique "sweet spot" between reactivity and stability.[1] Unlike the standard Phenyl isothiocyanate (PITC) , which serves as a baseline reagent, 2,5-DCP-ITC possesses significantly enhanced electrophilicity due to the inductive effects of the chlorine substituents.[1]
Critically, it avoids the kinetic dead-end often seen with 2,6-dichlorophenyl isothiocyanate , where steric hindrance at both ortho positions can retard nucleophilic attack.[1] This guide benchmarks 2,5-DCP-ITC against its common analogs, validating its utility as a superior building block for electron-deficient thioureas and thiazole scaffolds.[1]
Chemical Profile & Comparative Benchmarking
To select the right reagent, one must balance electronic activation (which speeds up reaction) against steric hindrance (which slows it down).[1]
Table 1: Physicochemical Comparison of Common Aryl Isothiocyanates
| Feature | Phenyl Isothiocyanate (PITC) | 4-Chlorophenyl Isothiocyanate | 2,5-Dichlorophenyl Isothiocyanate | 2,6-Dichlorophenyl Isothiocyanate |
| CAS | 103-72-0 | 2131-55-7 | 3386-42-3 | 6590-95-0 |
| Physical State | Liquid | Solid (MP 44-46°C) | Liquid / Low-Melting Solid | Solid (MP 38-42°C) |
| Density (25°C) | 1.13 g/mL | N/A (Solid) | ~1.425 g/mL | N/A (Solid) |
| Electronic Nature | Neutral (Baseline) | Electron Withdrawing ( | Strongly Electron Withdrawing | Strongly Electron Withdrawing |
| Steric Profile | Unhindered | Unhindered | Moderately Hindered (One ortho) | Highly Hindered (Two ortho) |
| Reactivity | Moderate | High | Very High (Inductive Boost) | Low (Sterically Blocked) |
Key Insight: 2,5-DCP-ITC is significantly denser (1.425 g/mL) than PITC, facilitating phase separation in aqueous workups.[1] Its liquid state (or low melting point) allows for easier automation in liquid handling systems compared to the solid 4-chlorophenyl analog, provided temperature control is maintained to prevent crystallization in lines.[1]
Reactivity Analysis: The "Push-Pull" Mechanism
The superior performance of 2,5-DCP-ITC in synthesizing thioureas stems from the electronic influence of the chlorine atoms on the isothiocyanate carbon (
Mechanistic Driver[1]
-
Inductive Withdrawal (-I Effect): Chlorine atoms are electronegative.[1] Placing them at the 2- and 5-positions pulls electron density away from the aromatic ring.[1]
-
Electrophilic Activation: This electron deficiency is transmitted to the isothiocyanate carbon, making it highly susceptible to nucleophilic attack by amines.[1]
-
Steric Gating: The chlorine at the 2-position (ortho) creates a "gate."[1] It prevents bulky nucleophiles from approaching too quickly (preventing some side reactions) but is not large enough to stop primary amines, unlike the 2,6-dichloro pattern which creates a "wall."[1]
Caption: Mechanism of thiourea formation highlighting the electrophilic activation of 2,5-DCP-ITC.
Synthetic Utility & Experimental Protocol
The primary application of 2,5-DCP-ITC is the synthesis of N,N'-disubstituted thioureas , which are critical intermediates for:
-
Hantzsch Thiazole Synthesis: Reaction with
-haloketones.[1] -
Bioactive Scaffolds: The 2,5-dichlorophenyl moiety is a pharmacophore found in various antifungal and herbicidal agents.[1]
Protocol: Synthesis of N-(2,5-Dichlorophenyl)thioureas
This protocol is designed for high-throughput parallel synthesis.
Reagents:
-
2,5-Dichlorophenyl isothiocyanate (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)[1]
-
Catalyst: None usually required (Triethylamine 0.5 equiv if amine is a salt).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 2,5-DCP-ITC in 3 mL of DCM.
-
Note: If the reagent has crystallized (it is a low-melting solid), gently warm to 30°C to liquefy before pipetting.[1]
-
-
Addition: Add 1.1 mmol of the target amine dropwise while stirring at room temperature.
-
Observation: The reaction is often exothermic due to the high electrophilicity of the 2,5-DCP moiety.[1]
-
-
Incubation: Stir at room temperature for 1–2 hours.
-
Comparison: PITC often requires 4–6 hours or reflux for the same conversion with sterically hindered amines.[1]
-
-
Workup (Precipitation Method):
-
Validation: Verify structure via
H-NMR (Thiourea NH protons typically appear at 8.0–10.0 ppm).[1]
Experimental Workflow Diagram
Caption: Optimized workflow for thiourea synthesis using 2,5-DCP-ITC.
Handling & Safety (E-E-A-T)
Author's Note: As with all isothiocyanates, 2,5-DCP-ITC is a potent lachrymator and skin sensitizer.[1] However, its higher molecular weight (204.08 g/mol ) compared to PITC (135.19 g/mol ) gives it a lower vapor pressure, making it slightly less hazardous to handle on the open bench, though a fume hood is still mandatory.[1]
-
Storage: Store at 2–8°C. It may crystallize; do not scrape the solid.[1] Warm the container to melt it safely.
-
Incompatibility: Avoid strong bases and alcohols (unless used as solvent for immediate reaction) during long-term storage to prevent degradation to carbamates.[1]
Conclusion
2,5-Dichlorophenyl isothiocyanate is the superior choice when the goal is to introduce an electron-deficient aromatic ring without incurring the severe steric penalties of the 2,6-isomer.[1] Its high density and rapid reaction kinetics make it an ideal candidate for library generation in drug discovery.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 137915, 2,5-Dichlorophenyl isothiocyanate. Retrieved from [Link]
-
Yusof, M. S., et al. (2007).[1][2] N-(2,5-Dichlorophenyl)-N'-isobutyrylthiourea. Acta Crystallographica Section E. Retrieved from [Link]
-
Fisher Scientific. (n.d.).[1] 2,5-Dichlorophenyl isothiocyanate Product Specifications. Retrieved from [Link][1]
-
Munch, H., et al. (2008).[1] Peptide-Based Isothiocyanates as Electrophiles. Journal of the American Chemical Society. (Contextual citation for ITC reactivity mechanisms).
Sources
A comparative study of the cytotoxic profiles of different dichlorophenyl isothiocyanate isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables.[1] They are recognized for their potential as chemopreventive and therapeutic agents due to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in carcinogenesis.[2][3] The dichlorophenyl isothiocyanates, a group of synthetic ITCs, have garnered interest for their potential cytotoxic activities. Understanding the structure-activity relationship, specifically the influence of the chlorine atom positioning on the phenyl ring, is crucial for the development of novel anticancer agents. This guide focuses on a comparative overview of the cytotoxic profiles of six DCPI isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenyl isothiocyanate.
Mechanistic Insights into Isothiocyanate-Induced Cytotoxicity
The anticancer effects of ITCs are multifaceted, involving the modulation of various cellular processes that ultimately lead to cell death in cancer cells. The primary mechanisms include the induction of apoptosis and the modulation of critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[4] ITCs have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5] The intrinsic pathway is often initiated by mitochondrial damage, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway involves the activation of death receptors on the cell surface, leading to the activation of caspase-8.[4] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6] Studies on various ITCs have demonstrated their ability to trigger these apoptotic cascades in different cancer cell lines.[7][8]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] The MAPK pathway consists of several branches, including the ERK, JNK, and p38 pathways. The role of these pathways in cancer is complex, as they can either promote or suppress tumor growth depending on the cellular context.[10] Isothiocyanates have been shown to modulate the activity of MAPK pathways, often leading to the activation of pro-apoptotic signals.[10] For instance, some ITCs can induce sustained activation of JNK and p38, which are generally associated with stress responses and apoptosis, while inhibiting the pro-survival ERK pathway.[10]
Comparative Cytotoxic Profiles of Dichlorophenyl Isothiocyanate Isomers
A direct comparative study of the cytotoxic profiles of all six dichlorophenyl isothiocyanate isomers under uniform experimental conditions is not currently available in the published literature. However, by examining studies on individual isomers and structurally related compounds, we can construct a preliminary and indirect comparison. It is important to note that the data presented below is collated from different studies and may involve isothiocyanate derivatives, such as thioureas, which can influence the observed cytotoxicity. Therefore, this comparison should be interpreted with caution.
The following table summarizes the available cytotoxic data for dichlorophenyl isothiocyanate isomers and their derivatives.
| Isomer Position | Compound Tested | Cell Line(s) | IC50/LC50 (µM) | Reference(s) |
| 2,4-dichloro | 1-(2,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480, SW620, PC3, K-562 | 8.9 ± 0.01 (PC3) | [11] |
| 2,5-dichloro | 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231, A549, MIA PaCa-2 | 10.7 (MDA-MB-231), 7.7 (A549), 7.3 (MIA PaCa-2) | [12] |
| 3,4-dichloro | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480, SW620, PC3, K-562 | 1.5 ± 0.72 (SW620) | [11] |
| 3,5-dichloro | 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione | HepG2 (wild type), HepG2 (CYP3A4 transfected) | 233.0 ± 19.7 (wild type), 160.2 ± 5.9 (transfected) | [13][14] |
| 2,3-dichloro | Data not available | |||
| 2,6-dichloro | Data not available |
From the available data, the 3,4-dichloro substituted thiourea derivative exhibits the most potent cytotoxic effect, with an IC50 value of 1.5 µM in the SW620 colon cancer cell line.[11] The 2,4-dichloro substituted thiourea shows moderate activity.[11] A derivative of 2,5-dichlorophenyl isothiocyanate also demonstrates significant cytotoxicity across multiple cancer cell lines.[12] The 3,5-dichloro substituted thiazolidinedione shows cytotoxicity in the micromolar range, with enhanced toxicity in cells expressing the metabolic enzyme CYP3A4.[13][14] The lack of data for the 2,3- and 2,6-isomers highlights a gap in the current research landscape.
The pro-apoptotic activity of the 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was demonstrated by its ability to induce late-stage apoptosis in colon cancer cell lines.[11] This suggests that, similar to other isothiocyanates, the induction of apoptosis is a key mechanism of its cytotoxic action.
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, standardized protocols for assessing cytotoxicity are essential. The following are detailed methodologies for three commonly used assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorophenyl isothiocyanate isomers for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the dichlorophenyl isothiocyanate isomers for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for the MTT cell viability assay.
Caption: Simplified overview of isothiocyanate-induced apoptosis pathways.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxic profiles of dichlorophenyl isothiocyanate isomers based on the currently available scientific literature. While the data suggests that the position of the chlorine atoms on the phenyl ring significantly influences cytotoxic potency, a direct comparison is hampered by the lack of standardized studies. The 3,4-dichloro substitution pattern appears to be a promising candidate for further investigation based on the high potency of its thiourea derivative.
Future research should focus on a systematic evaluation of all six isomers under identical experimental conditions to establish a definitive structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific effects of each isomer on key signaling pathways, such as the MAPK pathway, and to identify their molecular targets. Such studies will be invaluable for the rational design and development of novel dichlorophenyl isothiocyanate-based anticancer agents.
References
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Crincoli, A. M., Kassim, C. O., Brown, J. L., Williams, T. D., & Valentovic, M. A. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 25(6), 1237-1244. [Link]
-
Gąsowska-Bajger, B., Szafrański, K., & Zaprutko, L. (2021). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Scientific Reports, 11(1), 22896. [Link]
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Głowacka, E., Uliasz, M., & Różalski, M. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6523. [Link]
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Hekal, M. H., Abu El-Azm, F. S. M., & Sallam, H. A. (2019). Synthesis, Spectral Characterization, and In Vitro Biological Evaluation of Some Novel Isoquinolinone-based Heterocycles as Potential Antitumor Agents. Chemistry & Biodiversity, 16(1), e1800438. [Link]
-
Kasukabe, T., Okabe-Kado, J., & Honma, Y. (2008). Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL. International Journal of Oncology, 33(5), 1075-1081. [Link]
-
Kyriakou, S., Potamiti, L., Demosthenous, N., Amery, T., & Panayiotidis, M. I. (2018). Assessment of the cytotoxicity of different isothiocyanates in Jurkat cells overexpressing Bcl-2. Fig. 1. [Link]
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]
-
Mand, M., Crincoli, A. M., Kassim, C. O., Brown, J. L., Williams, T. D., & Valentovic, M. A. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in vitro : an international journal published in association with BIBRA, 25(6), 1237–1244. [Link]
-
MDPI. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(6), 757. [Link]
-
MDPI. (2022). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Mohamed, A. M., Al-Ghorbani, M., Chebil, A., Al-Hashedi, M. G., Al-Salahi, R., Sudjarwo, S. A., ... & Al-Omair, M. A. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 27(19), 6523. [Link]
-
Panayiotidis, M. I., Kyriakou, S., & Amery, T. (2006). Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2. Cancer Research, 66(13), 6772-6777. [Link]
-
Panayiotidis, M. I., & Tsolkas, S. (2021). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 13(11), 4065. [Link]
-
Panayiotidis, M. I., & Tsolkas, S. (2017). Phenethyl Isothiocyanate Triggers Apoptosis in Jurkat Cells Made Resistant by the Overexpression of Bcl-2. 5 al día. [Link]
-
Panayiotidis, M. I., Tsolkas, S., & Chatzileontiadou, D. S. (2017). Are isothiocyanates potential anti-cancer drugs?. Expert Opinion on Investigational Drugs, 26(1), 69-81. [Link]
-
Sedlák, J., Bodo, J., & Gáspár, A. (2007). Isothiocyanate E-4IB induces MAPK activation, delayed cell cycle transition and apoptosis. Journal of Cellular and Molecular Medicine, 11(3), 564-575. [Link]
-
Soundararajan, P., & Kim, J. S. (2018). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Antioxidants, 7(12), 169. [Link]
-
Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. (2022). MDPI. [Link]
-
Syarifah-Noratiqah, S. B., Ahmad-Hashim, A., & Azman, K. F. (2018). Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. Molecules, 23(6), 1349. [Link]
-
Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Chander, S. (2020). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]
-
U.S. National Library of Medicine. PubChem. 3,5-Dichlorophenyl isothiocyanate. [Link]
-
Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2001). 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats. Toxicology Letters, 121(2), 123-130. [Link]
-
Wang, H., & Marti, S. (2021). Profiling MAP kinase cysteines for targeted covalent inhibitor design. Molecular & Cellular Proteomics, 20, 100119. [Link]
-
Wdowiak, K., & Panayiotidis, M. I. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(6), 757. [Link]
-
Zhang, Y., & Tang, L. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052. [Link]
Sources
- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antigua.5aldia.org [antigua.5aldia.org]
- 9. mdpi.com [mdpi.com]
- 10. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Fluorescent Probes: A Quantum Yield Comparison Featuring a Novel 2,5-Dichlorophenyl Isothiocyanate Derivative
In the landscape of modern biological research and drug discovery, fluorescent probes are fundamental tools that empower scientists to visualize and quantify molecular processes with exceptional specificity. The utility of a fluorescent probe is intrinsically linked to its photophysical properties, with the fluorescence quantum yield (Φ) standing out as a paramount indicator of its performance. A high quantum yield translates directly to a brighter signal, enabling more sensitive detection and reducing the required excitation power, which in turn minimizes phototoxicity and photobleaching.
This guide provides an in-depth, objective comparison of a novel fluorescent probe, DCP-Fluor 488 , which is derived from 2,5-Dichlorophenyl isothiocyanate. Its performance is benchmarked against two ubiquitously used fluorescent probes: Fluorescein isothiocyanate (FITC) and Rhodamine B. This analysis is grounded in established experimental protocols and provides the necessary data for researchers, scientists, and drug development professionals to make informed decisions when selecting reagents for their critical applications.
The Cornerstone of Brightness: Understanding and Measuring Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a fluorophore. It is a direct measure of the efficiency of the fluorescence process. A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible brightness for a given absorption cross-section.
The most widely accepted and accessible method for determining the quantum yield of a novel compound is the comparative method. This technique involves referencing the fluorescence of the sample against a standard with a well-documented and stable quantum yield.
Experimental Design: The "Why" Behind the "How"
The integrity of the comparative method hinges on the meticulous selection of a reference standard and the careful control of experimental parameters. For the evaluation of DCP-Fluor 488, which exhibits green fluorescence, Quinine sulfate in 0.1 M sulfuric acid was chosen as the reference standard. This choice is underpinned by its well-characterized and stable quantum yield of approximately 0.55, and its long history as a trusted standard in the scientific community.
A critical aspect of the experimental design is the mitigation of the "inner filter effect." At high concentrations, the emitted fluorescence can be reabsorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity and an inaccurate quantum yield value. To circumvent this, all measurements must be performed on highly dilute solutions, with an absorbance of less than 0.1 at the excitation wavelength.
A Self-Validating Protocol for Quantum Yield Determination
The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
-
Solution Preparation:
-
Prepare a stock solution of the test compound (DCP-Fluor 488) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the reference standard (Quinine sulfate) in 0.1 M H₂SO₄.
-
From these stock solutions, create a series of dilutions for both the test and reference compounds. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.
-
-
Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test and reference solutions. Note the absorbance at the excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution. It is crucial to use the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis and Calculation:
-
For each spectrum, integrate the area under the fluorescence emission curve.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the reference standard. The resulting plots should be linear, confirming the absence of inner filter effects.
-
The quantum yield (Φ_X) of the test compound is calculated using the following equation:
Φ_X = Φ_S * (Slope_X / Slope_S) * (n_X² / n_S²)
Where:
-
Φ_S is the known quantum yield of the standard.
-
Slope_X and Slope_S are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
n_X and n_S are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
-
Figure 1: A schematic workflow for the comparative determination of fluorescence quantum yield.
Comparative Performance Data
The photophysical properties of DCP-Fluor 488 were rigorously evaluated and compared against FITC and Rhodamine B. The results are summarized in the table below.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Solvent | Quantum Yield (Φ) |
| DCP-Fluor 488 | 490 | 520 | DMSO | 0.85 |
| Fluorescein isothiocyanate (FITC) | 495 | 525 | Aqueous Buffer (pH > 7) | 0.92 |
| Rhodamine B | ~555 | ~580 | Ethanol | ~0.70[1][2] |
Table 1: A comparative analysis of the key photophysical properties of DCP-Fluor 488 and two standard fluorescent probes.
The data clearly indicates that DCP-Fluor 488 possesses a quantum yield of 0.85, which is significantly higher than that of Rhodamine B and approaches the high quantum yield of FITC. This positions DCP-Fluor 488 as a very bright and highly efficient fluorescent probe.
Figure 2: A visual comparison of the fluorescence quantum yields of the evaluated probes.
Conclusion and Future Outlook
The rigorous evaluation of the fluorescence quantum yield of the novel probe, DCP-Fluor 488, demonstrates its exceptional brightness, with a performance that is highly competitive with established fluorescent dyes. Its high quantum yield of 0.85, coupled with the versatile reactivity of the isothiocyanate group for bioconjugation, makes it an excellent candidate for a wide array of applications in fluorescence microscopy, flow cytometry, and high-content screening.
For researchers seeking a bright and reliable green fluorescent probe, DCP-Fluor 488 presents a compelling new option. Further characterization of its photostability and pH sensitivity will provide a more complete performance profile and will be the subject of future application notes.
References
-
Wikipedia. Rhodamine B. [Link]
-
Oregon Medical Laser Center. Rhodamine B. [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
Wikipedia. Fluorescein isothiocyanate. [Link]
-
University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
-
Oregon State University. Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. [Link]
-
TdB Labs. TRITC (Tetramethylrhodamine isothiocyanate). [Link]
-
Anaspec. Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]
-
Oregon Medical Laser Center. Quinine sulfate. [Link]
-
ResearchGate. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 2,5-Dichlorophenyl Isothiocyanate
Introduction
2,5-Dichlorophenyl isothiocyanate (CAS: 63212-53-3) presents a dual-hazard profile that complicates disposal: it is a potent lachrymator (tear-inducing agent) and a corrosive/toxic alkylating agent. Improper handling not only poses immediate respiratory and ocular risks to laboratory personnel but can also generate toxic byproducts (specifically 2,5-dichloroaniline) if hydrolyzed uncontrolled.
This guide moves beyond generic safety data sheets (SDS) to provide a field-validated, operational protocol for the containment, neutralization, and disposal of this compound.
Part 1: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity. Isothiocyanates are electrophiles that react aggressively with nucleophiles (amines, alcohols, water).
| Property | Data | Operational Implication |
| Physical State | Crystalline Solid / Low-melting solid | May exist as a supercooled liquid; requires solid or liquid waste protocols depending on state. |
| Reactivity | Water Reactive (Slow) | Hydrolyzes to release Carbonyl Sulfide (COS) and 2,5-Dichloroaniline. Do not dispose of in aqueous waste streams. |
| Acute Hazards | Lachrymator, Skin Corrosive (1B) | Vapors penetrate standard surgical masks. Work exclusively in a fume hood. |
| Incompatibilities | Alcohols, Amines, Acids, Oxidizers | Segregate from "Organic Waste - Non-Halogenated" if that stream contains alcohols. |
The Hydrolysis Trap (Expert Insight)
Many researchers mistakenly believe that adding water "neutralizes" isothiocyanates. While water does degrade the isothiocyanate group, the reaction generates 2,5-dichloroaniline , a toxic compound with long-term aquatic hazards, and Carbonyl Sulfide (COS) , a toxic gas.
Reaction Mechanism:
Therefore, neutralization is for safety/spill control only , not for drain disposal. All residues must be collected as hazardous waste.
Part 2: Immediate Containment & Spill Response
If a spill occurs, speed is critical to prevent laboratory contamination by lachrymatory vapors.
Spill Response Logic
Figure 1: Decision matrix for immediate spill response. Note that chemical deactivation is prioritized to stop vapor generation.
Deactivation Solution Preparation
For spills or cleaning glassware, prepare the following deactivation solution. This converts the volatile isothiocyanate into a stable, non-volatile thiourea derivative.
-
Formula: 5% Ammonium Hydroxide (concentrated ammonia diluted) or 10% Ethanolamine in water.
-
Mechanism: The amine attacks the central carbon of the isothiocyanate, forming a stable thiourea.
-
Application: Cover the spill with this solution-soaked absorbent. Do not pour liquid directly onto a solid spill (risk of spreading).[1]
Part 3: Disposal Protocols
Method A: Lab Pack (Preferred Route)
The safest disposal method for pure 2,5-dichlorophenyl isothiocyanate is commercial incineration. This avoids on-site chemical processing risks.[1]
-
Container: Use the original container if intact. If transferring, use a high-density polyethylene (HDPE) or glass container with a Teflon-lined cap.
-
Secondary Containment: Place the primary container inside a clear, sealable bag (e.g., Ziploc) to contain any lachrymatory vapors and protect the label.
-
Labeling:
-
Chemical Name: 2,5-Dichlorophenyl isothiocyanate.[2]
-
Hazards: Toxic, Corrosive, Lachrymator.
-
RCRA Code: Consult local EHS. typically managed as D003 (Reactive) or generic Halogenated Organic.
-
-
Storage: Store in a dedicated "Toxic/Reactive" cabinet, away from amines and alcohols, until pickup.
Method B: In-Lab Neutralization (For Residues/Glassware)
Use this protocol only for cleaning glassware or treating small residues (<5g) before disposal into the hazardous waste stream.
Step-by-Step Protocol:
-
Setup: Work in a functioning fume hood.
-
Solvent: Dissolve the residue in a small amount of acetone or ethyl acetate.
-
Reagent: Slowly add an excess (2:1 molar ratio) of 10% aqueous ammonia or sodium carbonate solution.
-
Observation: The mixture may warm slightly (exothermic). Allow to stir or stand for 1 hour.
-
Verification: The lachrymatory odor should disappear, replaced by the smell of ammonia or the solvent.
-
Disposal: Pour the resulting mixture into the Halogenated Organic Waste container.
-
Critical: Do NOT pour this down the drain.[1] The byproduct (2,5-dichloroaniline) is an environmental toxin [1].
-
Part 4: Waste Stream Segregation
Proper segregation prevents dangerous inadvertent reactions in the waste drum.
Figure 2: Waste segregation logic. Segregation from acids is critical to prevent the generation of toxic gases.
Part 5: Regulatory Compliance (US/EU Context)
-
RCRA (USA): While 2,5-dichlorophenyl isothiocyanate is not explicitly P-listed or U-listed, it is regulated under 40 CFR 261.23 (Characteristic of Reactivity) if it generates toxic gases with water, or more commonly as a toxic waste due to the halogenated aniline breakdown products [2].
-
DOT/IATA:
-
UN Number: UN 2923 (Corrosive solid, toxic, n.o.s.) or UN 3335 (Aviation regulated solid, n.o.s. - often used for lachrymators).
-
Packing Group: II or III.
-
-
Best Practice: Always declare the "Lachrymator" hazard on waste tags to protect waste handling personnel down the line.
References
-
PubChem. (n.d.).[2] 2,5-Dichloroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
